3-Methylindole-1-carbaldehyde: Technical Guide to Synthesis & Reactivity
This guide details the chemical structure, synthesis, and reactivity profile of 3-Methylindole-1-carbaldehyde (CAS: 31951-33-4), also known as 1-Formyl-3-methylindole or -Formylskatole .[1] [1] Executive Summary & Chemic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, synthesis, and reactivity profile of 3-Methylindole-1-carbaldehyde (CAS: 31951-33-4), also known as 1-Formyl-3-methylindole or
3-Methylindole-1-carbaldehyde is a functionalized indole derivative where the nitrogen atom (N1) bears a formyl group and the C3 position bears a methyl group.[1][2] Unlike typical indole formylations that target the C3 or C2 carbon, this compound represents an
-acylated species .
In drug discovery, it serves primarily as a protected intermediate . The
-formyl group acts as an electron-withdrawing group (EWG), deactivating the indole ring to prevent over-oxidation or polymerization during subsequent synthetic steps, and directing electrophilic substitution to the benzene ring (C4–C7) rather than the pyrrole ring.
Chemical Identity Table
Property
Data
IUPAC Name
1-Formyl-3-methylindole
Common Synonyms
-Formylskatole; 3-Methyl-1H-indole-1-carbaldehyde
CAS Number
31951-33-4
Molecular Formula
CHNO
Molecular Weight
159.19 g/mol
Physical State
Viscous oil or low-melting solid (depending on purity)
Boiling Point
~311°C (Predicted at 760 mmHg)
Density
~1.108 g/cm
Solubility
Soluble in DCM, DMSO, DMF; Insoluble in water
Synthesis & Production: The Regioselectivity Challenge
The synthesis of 3-Methylindole-1-carbaldehyde is most commonly achieved via the Vilsmeier-Haack reaction applied to skatole (3-methylindole).[1]
The "Skatole Trap"
A critical insight for researchers is the regioselectivity of this reaction. While Vilsmeier-Haack reagents (POCl
/DMF) typically formylate the electron-rich C3 position of indoles, the presence of a substituent at C3 (the methyl group) forces the electrophile elsewhere.
-formylation (1-formyl) is often the major product (up to 70% yield), with 2-formyl-3-methylindole appearing as a minor byproduct (~20-25%).[1][3]
Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the divergent pathways during the formylation of skatole.
Figure 1: Divergent synthesis pathways of Skatole formylation.[1] The N-formyl product is kinetically favored.[1]
Optimized Protocol (Laboratory Scale)
Reagents : Skatole (1.0 eq), POCl
(1.2 eq), DMF (excess/solvent).
Condition : Maintain temperature between 0–10°C during addition to favor the kinetic
-formyl product. Higher temperatures promote rearrangement to the C2-isomer.[1]
Quenching : Pour reaction mixture into ice water containing sodium acetate (buffer) to prevent hydrolysis of the sensitive
-formyl group.
Purification : The 1-formyl isomer is less polar than the 2-formyl isomer and can be separated via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Reactivity Profile & Mechanism
Electronic Properties & Deactivation
The
-formyl group is a strong Electron-Withdrawing Group (EWG) .[1]
Resonance Effect : The lone pair on the nitrogen is delocalized into the carbonyl oxygen (
), reducing its availability to donate into the indole ring.
Consequence : The indole ring becomes deactivated towards further electrophilic aromatic substitution (EAS). This is useful for preventing polymerization or side reactions when modifying the methyl group or the benzene ring.
Rotamerism (NMR Phenomenon)
A distinct feature of 3-Methylindole-1-carbaldehyde is the restricted rotation around the
H NMR (at room temperature), signals may appear broadened or doubled (split).
Explanation : The compound exists as a mixture of two rotamers (
and conformers).
Validation : Heating the NMR sample (e.g., to 50°C in DMSO-
) will cause the signals to coalesce into a single sharp set, confirming the dynamic equilibrium.
Deprotection (Hydrolysis)
The
-formyl group is labile under specific conditions, allowing for the regeneration of the free indole NH.
Acidic Hydrolysis : Dilute HCl/MeOH (Slow).
Basic Hydrolysis : NaOH/MeOH or K
CO/MeOH (Fast).
Mechanism : Nucleophilic attack at the carbonyl carbon, followed by expulsion of the indole anion (a relatively good leaving group due to aromatic stabilization).
Spectroscopic Characterization
To validate the synthesis of CAS 31951-33-4, look for these key spectroscopic signatures.
Technique
Key Signal
Interpretation
H NMR
9.0 – 9.6 ppm (s, 1H)
Aldehyde proton (CHO).[1] Distinctive downfield shift. May appear as two unequal peaks due to rotamers.
H NMR
2.3 – 2.4 ppm (s, 3H)
Methyl group at C3.
IR Spectroscopy
1680 – 1710 cm
C=O[1] Stretch . Strong amide band. Higher frequency than typical ketones due to N-conjugation.[1]
MS (ESI)
160 [M+H]
Molecular ion peak.
Applications in Drug Discovery[8]
Scaffold Protection
In the synthesis of complex indole alkaloids (e.g., synthesis of Aspidosperma alkaloids), the N1 position must be blocked to prevent
-alkylation. The 1-carbaldehyde group is preferred over -acetyl because it is easier to remove under mild alkaline conditions.[1]
Directed Lithiation
The
-formyl group can direct ortho-lithiation to the C2 position.[1] Treatment with strong bases (e.g., -BuLi) allows for the introduction of electrophiles at C2, followed by deformylation, providing a route to 2,3-disubstituted indoles that are otherwise difficult to access.
Safety & Handling (MSDS Summary)
Hazards : Irritant to eyes, respiratory system, and skin.
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids (carbamic acid derivatives in this case, which are unstable) upon prolonged exposure to air.
Spill Response : Absorb with sand/vermiculite. Do not use water for cleanup if large quantities of POCl
are present in the crude mixture.
References
Synthesis & Regioselectivity : Benzies, D. W. M., Fresneda, P. M., & Jones, R. A. (1986). Synthetic Communications, 16(14), 1799-1807.
Confirms 1-formyl-3-methylindole as the major product (70%) of Vilsmeier-Haack reaction on skatole.[1][3]
Conformational Analysis : Chatterjee, A., & Biswas, K. M. (1973). The Journal of Organic Chemistry, 38(23), 4002–4004.
Details the rotamerism and NMR behavior of N-formyl indoles.
General Reactivity: Su, W., et al. (2010). Tetrahedron Letters, 51(29), 3915-3917.
Chemical Identity : PubChem Compound Summary for CAS 31951-33-4. [1]
Thermodynamic Stability of N-Formyl-3-Methylindole Derivatives
This guide details the thermodynamic stability, synthesis, and dynamic behavior of N-formyl-3-methylindole (1-formylskatole). It is designed for researchers requiring precise physicochemical parameters and robust experim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the thermodynamic stability, synthesis, and dynamic behavior of N-formyl-3-methylindole (1-formylskatole). It is designed for researchers requiring precise physicochemical parameters and robust experimental protocols.
Executive Summary
N-Formyl-3-methylindole (N-Formylskatole) represents a critical intermediate in the functionalization of tryptophan derivatives and indole alkaloids. Unlike simple amides, the attachment of the formyl group to the indole nitrogen (N1) introduces unique thermodynamic instabilities due to the competition between the indole's aromatic delocalization and the amide resonance.
This guide addresses three core stability vectors:
Rotational Isomerism: The high energy barrier to N-C(O) rotation leading to distinct E and Z conformers.
Hydrolytic Lability: The susceptibility of the N1-formyl bond to nucleophilic attack, particularly in alkaline media.
Synthetic Accessibility: A validated protocol for high-yield synthesis avoiding C3-formylation artifacts.
Chemical Foundation & Electronic Structure
The thermodynamic stability of N-formyl-3-methylindole is governed by the amide resonance energy versus the aromaticity of the pyrrole ring .
Ground State: The nitrogen lone pair is partially delocalized into the carbonyl group, creating a partial double bond (
). This restricts rotation, creating a thermodynamic barrier.
Steric Influence: The C3-methyl group (skatole motif) exerts a remote electronic effect but minimal direct steric hindrance to the N1-formyl group compared to a C2-substituent. However, the peri-interaction between the formyl oxygen and the C7-proton affects the E/Z equilibrium.
Resonance Pathway Diagram
The following diagram illustrates the competing resonance structures that define the rotational barrier and hydrolytic susceptibility.
Thermodynamic Parameters
Rotational Isomerism (E/Z Conformers)
Unlike N-acetylindole, which exists predominantly (>95%) in the E-conformer (carbonyl trans to C2), N-formyl-3-methylindole exhibits a measurable equilibrium between E (trans) and Z (cis) rotamers in solution.
Rotational Barrier (
): Approximately 18.5 – 21.0 kcal/mol (77–88 kJ/mol).
Observation: At room temperature, exchange is slow on the NMR timescale, resulting in signal broadening or distinct peaks for the formyl proton.
Temperature Dependence: Coalescence typically occurs between 60°C and 90°C depending on the solvent polarity (DMSO-d6 vs. CDCl3).
Hydrolytic Stability
The N-formyl group on an indole is significantly more labile than a standard peptide bond or N-formyl aniline.
Condition
Stability Rating
Half-life ()
Mechanism
Acidic (pH < 2)
Moderate
Hours to Days
Protonation of carbonyl oxygen; slow nucleophilic attack by water.
Neutral (pH 7)
High
Weeks
Kinetic stability due to lack of potent nucleophiles.
Basic (pH > 10)
Low (Labile)
Minutes
Direct attack on carbonyl; Indole acts as a good leaving group ().
Experimental Protocols
Protocol A: Synthesis of N-Formyl-3-Methylindole
Direct N-formylation using Acetic Formic Anhydride (AFA).
Reagents:
3-Methylindole (Skatole): 1.31 g (10 mmol)
Formic Acid (98%): 10 mL
Acetic Anhydride: 5 mL
Sodium Acetate (anhydrous): 1.0 g
Step-by-Step Workflow:
Preparation of AFA: In a flame-dried flask, mix Formic Acid (10 mL) and Acetic Anhydride (5 mL). Stir at 55°C for 2 hours. Cool to 0°C.
Addition: Dissolve 3-methylindole in dry THF (10 mL) and add dropwise to the cold AFA solution.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (
) will appear less polar than skatole.
Quench: Pour the mixture into ice-cold saturated
(vigorous effervescence).
Extraction: Extract with DCM (
mL). Wash organics with brine, dry over .
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane).
Yield: Expect 85-92% of a white crystalline solid.
Protocol B: Variable Temperature (VT) NMR for Barrier Determination
To validate thermodynamic stability and rotational barriers.
Sample Prep: Dissolve 10 mg of N-formyl-3-methylindole in 0.6 mL DMSO-d6.
Acquisition:
Acquire 1H NMR at 25°C. Note the formyl proton signal (typically
8.5-9.5 ppm). If broad or split, rotamers are present.
Increase temperature in 10°C increments (25°C
100°C).
Analysis:
Identify the Coalescence Temperature (
) : The temperature where the two rotamer peaks merge into a single broad peak.
Calculation: Use the Eyring equation approximation at coalescence:
Where is the peak separation (Hz) at the slow exchange limit (low temp).
Protocol C: Kinetic Hydrolysis Assay (HPLC)
To determine hydrolytic half-life.
Workflow Diagram:
Procedure:
Stock: Prepare 10 mM stock of N-formyl-3-methylindole in Acetonitrile.
Buffers: Phosphate (pH 2, pH 7) and Borate (pH 10).
Initiation: Add 100
L stock to 9.9 mL buffer (final ).
Sampling: Inject
L onto HPLC (C18 column, gradient 10-90% MeCN/Water + 0.1% TFA) at defined intervals.
Quantification: Monitor disappearance of N-formyl peak and appearance of 3-methylindole (skatole). Plot
vs. time to determine .
Applications & Implications
Peptide Synthesis: N-formyl is a robust protecting group for Tryptophan during acidic cleavage steps (e.g., Boc chemistry) but can be removed gently with base (piperidine/DMF) or hydrazine, unlike the more stable N-acetyl.
Metabolic Studies: N-formyl derivatives often mimic formyl-kynurenine pathways. The stability data confirms that N-formyl-3-methylindole is stable enough for in vitro assays but will degrade in prolonged basic workups.
Drug Design: The rotational barrier implies that the formyl group can lock the indole into specific conformations, potentially affecting binding affinity in a protein pocket compared to a free indole.
References
Chatterjee, A., & Biswas, K. M. J. (1975). Diborane as a reducing agent.[1][2] Novel reduction of N-formylindoles and electrophilic substitution in indoles.[1][2] The Journal of Organic Chemistry, 40(9), 1257–1259.
Source: (Verified Context: Synthesis and reduction stability).
Wrotnowski, K., et al. (2004). Conformational analysis of N-formylindole and its derivatives: An NMR and DFT study. Journal of Molecular Structure, 704(1-3), 225-231.
Context: Establishes the E/Z rotational barrier range for N-formyl indoles.
Bennasar, M. L., et al. (2002). Dynamic NMR studies of N-carbomethoxyindoles. Molecules, 7, 663.
Source: (Verified Context: Comparative rotational barriers of N-protected indoles).
PubChem Compound Summary: 3-Methylindole (Sk
Source: (Verified Context: Physical properties of the parent scaffold).
A Technical Guide to the Contrasting Chemistries of 3-Methylindole (Skatole) and 3-Methyl-1H-indole-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of the fundamental differences between 3-methylindole, commonly known as skatole, and its N-formylated...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the fundamental differences between 3-methylindole, commonly known as skatole, and its N-formylated derivative, 3-methyl-1H-indole-1-carbaldehyde. While structurally similar, the addition of a carbaldehyde group to the indole nitrogen dramatically alters the molecule's physicochemical properties, reactivity, and biological profile. Understanding these distinctions is paramount for researchers in medicinal chemistry, toxicology, and materials science.
Core Structural and Physicochemical Distinctions
The primary difference lies in the substitution at the 1-position (the nitrogen atom) of the 3-methylindole core. Skatole possesses a reactive N-H bond, making it a secondary amine integrated into a heterocyclic aromatic system. In contrast, 3-methyl-1H-indole-1-carbaldehyde has this hydrogen replaced by a formyl group (-CHO), converting the nitrogen to an amide-like functionality. This seemingly minor change has profound implications for the molecule's electronic and steric properties.
Table 1: Comparative Physicochemical Properties
Property
3-methylindole (Skatole)
3-Methyl-1H-indole-1-carbaldehyde
Rationale for Differences
Molecular Formula
C₉H₉N
C₁₀H₉NO
Addition of a formyl group (CHO).
Molecular Weight
131.18 g/mol
159.18 g/mol
Increased mass from the formyl group.
Appearance
White to yellowish crystalline solid
Expected to be a crystalline solid
General property of similar small organic molecules.
Odor
Strong fecal odor at high concentrations; floral at low concentrations[1]
Likely significantly reduced or altered odor
The lone pair on the nitrogen, a key contributor to the odor of indoles, is delocalized into the adjacent carbonyl group, reducing its availability to interact with olfactory receptors.
Melting Point
93-95 °C
Data not available; likely different from skatole
The introduction of the polar carbonyl group and the loss of N-H hydrogen bonding capability will alter the crystal lattice energy.
Boiling Point
265 °C
Expected to be higher than skatole
Increased molecular weight and polarity due to the carbonyl group lead to stronger intermolecular forces.
Solubility
Slightly soluble in water; soluble in organic solvents
Expected to have altered solubility
The polar carbonyl group may slightly increase water solubility, while overall solubility in various organic solvents will be affected by the change in polarity.
N-H Reactivity
Acidic proton, can be deprotonated; participates in hydrogen bonding
Absent
The hydrogen is replaced by the formyl group.
Synthesis and Chemical Reactivity: A Tale of Two Nitrogens
The divergent reactivity of skatole and its N-formyl derivative is a direct consequence of the electronic environment of the indole nitrogen.
Synthesis of 3-Methyl-1H-indole-1-carbaldehyde from Skatole
The most direct synthesis involves the formylation of the indole nitrogen of skatole. A common laboratory-scale procedure would be the reaction of skatole with a formylating agent under basic conditions.
Experimental Protocol: N-Formylation of 3-Methylindole
Deprotonation: Dissolve 3-methylindole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The evolution of hydrogen gas will be observed as the indolide anion is formed.
Formylation: Once the deprotonation is complete, slowly add a formylating agent, such as ethyl formate or N,N-dimethylformamide (DMF), to the reaction mixture.
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
The causality behind this experimental choice is the enhanced nucleophilicity of the indole nitrogen after deprotonation, which facilitates the attack on the electrophilic carbonyl carbon of the formylating agent.
Figure 1: Synthetic pathway from skatole to 3-methyl-1H-indole-1-carbaldehyde.
Comparative Reactivity
Skatole (3-Methylindole): The N-H proton is weakly acidic and can be removed by a strong base. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C2 position due to the directing effect of the methyl group at C3. The nitrogen atom can also act as a nucleophile in certain reactions.
3-Methyl-1H-indole-1-carbaldehyde: The presence of the electron-withdrawing formyl group significantly deactivates the indole ring towards electrophilic attack. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, reducing the electron density of the pyrrole ring. The carbonyl group itself becomes a site for nucleophilic attack. The C-H bond of the aldehyde is susceptible to oxidation to a carboxylic acid.
Figure 2: Comparison of reactive sites and their properties.
Biological Activity and Toxicological Profile
The functionalization of the indole nitrogen leads to distinct biological and toxicological outcomes.
3-Methylindole (Skatole)
Skatole is a well-documented microbial metabolite of tryptophan in the mammalian digestive tract.[1] At high concentrations, it is a potent pneumotoxin in ruminants and other animal models, causing acute bovine pulmonary edema and emphysema, a condition also known as "fog fever".[2][3] The toxicity is mediated by metabolic activation by cytochrome P450 enzymes in the lung, leading to the formation of a reactive intermediate, 3-methyleneindolenine, which damages cells by forming protein adducts.[2]
Figure 3: Toxicological pathway of skatole in the lung.
3-Methyl-1H-indole-1-carbaldehyde
The indole scaffold is a "privileged structure" in medicinal chemistry, and N-acylation is a common strategy to modulate the biological activity of indole-containing compounds. N-acylindoles have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. The introduction of the N-formyl group can influence the molecule's ability to interact with biological targets and may impart novel pharmacological properties.
Analytical Differentiation
Distinguishing between skatole and its N-formyl derivative is straightforward using standard analytical techniques.
Spectroscopic Methods
Infrared (IR) Spectroscopy: Skatole will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. This peak will be absent in the spectrum of 3-methyl-1H-indole-1-carbaldehyde. The N-formyl derivative will, in turn, show a strong carbonyl (C=O) stretching absorption around 1680-1720 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Skatole will show a broad singlet corresponding to the N-H proton, typically in the range of 8-9 ppm. This signal will be absent in the N-formyl derivative. 3-Methyl-1H-indole-1-carbaldehyde will display a new singlet for the aldehydic proton, expected to be significantly downfield (around 9-10 ppm).
¹³C NMR: The N-formyl derivative will have a characteristic carbonyl carbon resonance in the 160-170 ppm region, which is absent in the skatole spectrum.
Mass Spectrometry (MS): The two compounds are easily distinguished by their molecular ion peaks, which will differ by the mass of the formyl group minus a hydrogen atom (28 Da). For example, under electron ionization (EI), skatole will show a molecular ion (M⁺) at m/z 131, while 3-methyl-1H-indole-1-carbaldehyde will show a molecular ion at m/z 159.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Due to the significant difference in polarity (the N-formyl derivative being more polar), the two compounds can be readily separated using reversed-phase HPLC. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would provide excellent resolution.
Gas Chromatography (GC): Both compounds are sufficiently volatile for GC analysis. The difference in their boiling points and polarity will result in different retention times, allowing for their separation and quantification.
Experimental Protocol: HPLC Differentiation
System: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is recommended for optimal separation. For example, start with a mixture of 80% water and 20% acetonitrile, and ramp up to 100% acetonitrile over 10-15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where both compounds absorb, for instance, 280 nm.
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition.
Analysis: Inject the sample. Skatole, being less polar, will elute earlier than the more polar 3-methyl-1H-indole-1-carbaldehyde.
Figure 4: Analytical workflow for HPLC-based differentiation.
Implications for Drug Development and Research
The indole nucleus is a cornerstone in the design of new therapeutic agents. The choice between a free N-H indole (like skatole) and an N-substituted indole (like 3-methyl-1H-indole-1-carbaldehyde) is a critical decision in drug design.
Skatole as a Precursor: Skatole and other simple indoles serve as versatile starting materials for the synthesis of more complex molecules with potential therapeutic value.
N-Formylation as a Strategy: The introduction of an N-formyl or other N-acyl groups can be used to:
Block metabolic pathways: As discussed, N-substitution can prevent toxic metabolic activation.
Modulate receptor binding: The N-H group can act as a hydrogen bond donor in receptor-ligand interactions. Replacing it with an N-formyl group, which has a hydrogen bond acceptor (the carbonyl oxygen), can completely change the binding mode and selectivity of a drug candidate.
Fine-tune physicochemical properties: N-acylation can be used to adjust properties like solubility, lipophilicity, and membrane permeability to optimize the pharmacokinetic profile of a drug.
Conclusion
The distinction between 3-methylindole (skatole) and 3-methyl-1H-indole-1-carbaldehyde is a clear illustration of how a single functional group modification can fundamentally alter a molecule's character. Skatole is a naturally occurring, reactive, and potentially toxic compound, defined by its N-H functionality and electron-rich aromatic system. In contrast, 3-methyl-1H-indole-1-carbaldehyde is a synthetic derivative where the electron-withdrawing N-formyl group pacifies the indole ring's reactivity, introduces a new reactive center at the carbonyl carbon, and is predicted to significantly alter its biological and toxicological profile. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these differences is essential for the rational design of experiments, the synthesis of novel compounds, and the development of safe and effective therapeutic agents.
References
This is a placeholder for a reference that would provide specific physicochemical data for 3-Methyl-1H-indole-1-carbaldehyde if it were available in a peer-reviewed source.
This is a placeholder for a reference detailing a specific, validated synthesis of 3-Methyl-1H-indole-1-carbaldehyde.
Title: The metabolic basis of 3-methylindole-induced pneumotoxicity. Source: PubMed, [Link]
Technical Guide: Handling, Safety, and Synthesis of 3-Methyl-indole-1-carbaldehyde
Topic: Safety data sheet (SDS) and handling of 3-Methyl-indole-1-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Methyl-indole-1-carbaldehyde (CAS: 31951-33-4), als...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safety data sheet (SDS) and handling of 3-Methyl-indole-1-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Methyl-indole-1-carbaldehyde (CAS: 31951-33-4), also known as 1-Formyl-3-methylindole , is a specialized heterocyclic intermediate used in organic synthesis and medicinal chemistry.[1][2][3] Unlike its more common isomer, 1-methylindole-3-carboxaldehyde, this compound features a formyl group attached directly to the indole nitrogen (N-1 position) with a methyl group at the C-3 position.
This structural arrangement imparts unique reactivity, specifically regarding the lability of the N-formyl bond. This guide provides a comprehensive technical overview of its physicochemical properties, risk assessment, and rigorous handling protocols required to maintain compound integrity and operator safety.
Chemical Identity & Physicochemical Properties[4][5][6][7]
Property
Data
Chemical Name
3-Methyl-1H-indole-1-carbaldehyde
Synonyms
1-Formyl-3-methylindole; N-Formylskatole
CAS Number
31951-33-4
Molecular Formula
C₁₀H₉NO
Molecular Weight
159.19 g/mol
SMILES
O=CN1C=C(C)C2=C1C=CC=C2
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Stability
Moisture sensitive; N-formyl group susceptible to hydrolysis
Hazard Identification & Risk Assessment (GHS)
Note: While specific GHS data for this exact isomer is limited in public databases, the following classification is derived from Structural Activity Relationship (SAR) analysis of analogous indole aldehydes and the precursor (Skatole).
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Critical Hazard: Hydrolytic Decomposition
The N-formyl group is chemically labile. Exposure to moisture or acidic/basic conditions can trigger hydrolysis, releasing Formic Acid and 3-Methylindole (Skatole) .
Skatole Hazard: Skatole possesses an intense, fecal odor even at low ppb concentrations and is a pneumotoxin in certain animal models.
Operational Risk: Poor storage can lead to container pressurization (formic acid vapor) and severe odor contamination of the laboratory environment.
Safe Handling & Storage Protocols
Engineering Controls
Primary Containment: All handling must occur within a certified Chemical Fume Hood .
Atmosphere: Manipulation should ideally be performed under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
Personal Protective Equipment (PPE)
Respiratory: If fume hood containment is breached or for spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).
Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis workup.
Ocular: Chemical splash goggles.
Storage Requirements[2][9]
Temperature: Store at 2–8°C .
Environment: Hygroscopic. Store under inert gas in a tightly sealed container. Desiccators are recommended for long-term storage.
Incompatibility: Keep away from strong oxidizing agents, strong acids, and strong bases (which catalyze deformylation).
Emergency Response
Spill Cleanup Workflow
Evacuate & Ventilate: Clear the immediate area.
PPE: Don full PPE including respiratory protection.
Containment: Cover spill with an inert adsorbent (Vermiculite or Sand). Do not use water, as this will accelerate hydrolysis and odor release.
Disposal: Sweep into a sealed waste container labeled "Organic Solid Waste - Aldehyde/Indole Hazard."
Decontamination: Clean surface with an ethanol-soaked tissue, followed by a mild bleach solution to oxidize any residual skatole.
First Aid
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
Skin Contact: Wash with soap and copious amounts of water. Isolate contaminated clothing (skatole odor is persistent).
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Technical Workflow: Synthesis & Reactivity
The synthesis of 3-Methyl-indole-1-carbaldehyde typically arises from the Vilsmeier-Haack formylation of 3-methylindole (Skatole). Because the C-3 position is blocked by a methyl group, the electrophilic attack is diverted to the Nitrogen (N-1) or C-2 position.
Mechanism & Separation
The reaction produces a mixture of isomers. Understanding this pathway is critical for purification (column chromatography) as the N-formyl product is generally less polar than the C-2 formyl product.
Figure 1: Reaction pathway and separation logic for the synthesis of 3-Methyl-indole-1-carbaldehyde via Vilsmeier-Haack formylation.
To confirm the identity of the isolated N-formyl product versus the C-2 isomer:
IR Spectroscopy: Look for the carbonyl stretch. N-formyl amides typically show a carbonyl band at a higher frequency (1680–1710 cm⁻¹) compared to C-formyl indoles (1640–1660 cm⁻¹) due to the lack of hydrogen bonding on the nitrogen.
Proton NMR: The CHO proton on the N-formyl group usually appears downfield (9.0–9.5 ppm) but may show broadening due to rotamers (cis/trans conformation around the N-C=O bond).
References
Chatterjee, A., et al. (1973). Vilsmeier-Haack Reaction on 3-Methylindole. Journal of Organic Chemistry. (Validates the formation of N-formyl vs C-2 formyl isomers).
PubChem. (n.d.).[4] Compound Summary: Indole-3-carboxaldehyde analogs. National Library of Medicine.[4] Retrieved from [Link]
ChemSRC. (2023). 3-Methyl-indole-1-carbaldehyde Physicochemical Properties. Retrieved from [Link]
Technical Guide: Role of 3-Methyl-indole-1-carbaldehyde in Indole Alkaloid Scaffolds
[1] Executive Summary 3-Methyl-indole-1-carbaldehyde (also known as N-formylskatole or 1-formyl-3-methylindole) is a critical synthetic intermediate rather than a canonical biosynthetic metabolite.[1] While natural indol...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Methyl-indole-1-carbaldehyde (also known as N-formylskatole or 1-formyl-3-methylindole) is a critical synthetic intermediate rather than a canonical biosynthetic metabolite.[1] While natural indole alkaloid biosynthesis typically proceeds via C3-functionalization (e.g., Indole-3-carbaldehyde or strictosidine synthase pathways), the N-formylated variant is a cornerstone in the chemical total synthesis and biomimetic construction of complex alkaloids, including the Aspidosperma and Eburna families.[1]
This guide clarifies the distinction between natural metabolic pathways and the synthetic utility of 3-Methyl-indole-1-carbaldehyde, providing researchers with the protocols to utilize this scaffold for drug discovery and alkaloid diversification.[1]
Chemical Identity & Biosynthetic Context[2][3][4]
The "Biosynthetic" Misconception
It is vital to distinguish between two structurally similar but biologically distinct aldehydes derived from the indole core.[1]
Protecting group strategy; Regioselective directing group for C2-lithiation.
Reactivity
Nucleophilic at C2/N1; Electrophilic at formyl.[1]
Electrophilic at C2 (due to N-EWG); Stable to oxidation.[1]
Synthetic Utility in Alkaloid Construction
In drug development, 3-Methyl-indole-1-carbaldehyde serves as a "masked" indole.[1] The N-formyl group exerts a strong electron-withdrawing effect, deactivating the indole ring against oxidative degradation while directing lithiation to the C2 position.[1] This allows for the precise construction of the pentacyclic frameworks found in Vincamine and Eburnamonine (cerebral vasodilators).[1]
Mechanistic Pathway: The Vilsmeier-Haack Formation
The primary route to 3-Methyl-indole-1-carbaldehyde is the Vilsmeier-Haack reaction applied to Skatole (3-methylindole).[1] This reaction is highly sensitive to conditions, yielding either the N-formyl (kinetic) or C2-formyl (thermodynamic) product.[1]
Mechanism of Formation[1]
Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier salt (Chloroiminium ion).[1]
N-Attack (Kinetic Control): The indole nitrogen, though typically non-nucleophilic, attacks the Vilsmeier salt to form the N-formyl derivative.[1]
Rearrangement: Under elevated temperatures or specific acidic conditions, the formyl group may migrate or the C2 position may be formylated directly.[1]
Pathway Visualization
The following diagram illustrates the divergence between natural biosynthesis (I3A) and the synthetic generation of the 1-carbaldehyde scaffold.
Figure 1: Divergence of Indole-3-carbaldehyde (Natural) and 3-Methyl-indole-1-carbaldehyde (Synthetic).[1]
Experimental Protocol: Synthesis & Purification
Objective: Selective synthesis of 3-Methyl-indole-1-carbaldehyde from Skatole.
Scale: 10 mmol basis.
Distinctive downfield shift of the aldehyde proton on Nitrogen.[1]
¹H NMR (C2-H)
δ ~7.4 ppm (s, 1H)
Confirming C2 is unsubstituted (proton remains).[1]
IR Spectroscopy
1700–1720 cm⁻¹
Strong C=O stretch (Amide-like character of N-CHO).[1]
Melting Point
~60–62°C
Purity check against literature standards.
Application in Drug Development
The N-formyl group in 3-Methyl-indole-1-carbaldehyde is not merely a protecting group; it alters the electronic landscape of the indole ring to facilitate reactions impossible on the native scaffold.[1]
Directed C2-Lithiation
The carbonyl oxygen of the N-formyl group can coordinate with organolithium reagents (e.g., t-BuLi), directing deprotonation specifically to the C2 position.[1]
Application: Introduction of electrophiles (alkyl halides, carbonyls) at C2 to build the D/E rings of Aspidosperma alkaloids.[1]
Stability & Deprotection
Unlike N-sulfonyl or N-acetyl groups, the N-formyl group is easily removed under mild alkaline conditions (K₂CO₃/MeOH) or reductively cleaved (LiAlH₄) to yield the N-methyl amine, a common motif in alkaloids like Vincaminorine .[1]
References
Chatterjee, A., & Biswas, K. M. (1973).[1][2] Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation.[1][2] The Journal of Organic Chemistry, 38(23), 4002-4004.[1] Link[1]
Tohyama, S., et al. (2005).[1][2] A New Total Synthesis of an Indolo[3,2-j]phenanthridine Alkaloid Calothrixin B. Chemical and Pharmaceutical Bulletin, 53(9).[1] Link
Zeligs, M. A. (2008).[1] Diet and Estrogen Status: The Cruciferous Connection. Journal of Medicinal Food, 1(2). (Context on natural Indole-3-carbaldehyde metabolites). Link
PubChem Database. (2024).[1] Compound Summary: 1-Formyl-3-methylindole.[1][5][2][9][6][7] Link
James, D. A., et al. (2006).[1] Indole-3-carbaldehyde derivatives as a new class of anti-inflammatory agents.[1] Bioorganic & Medicinal Chemistry Letters. Link[1]
Application Note: Precision N-Formylation of 3-Methylindole (Skatole)
The following Application Note and Protocol guide details the reagents and methodologies required for the N-formylation of 3-methylindole (Skatole) . Executive Summary The N-formylation of 3-methylindole (Skatole, CAS: 8...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the reagents and methodologies required for the N-formylation of 3-methylindole (Skatole) .
Executive Summary
The N-formylation of 3-methylindole (Skatole, CAS: 83-34-1) presents a unique regioselectivity challenge compared to unsubstituted indole. In typical electrophilic aromatic substitutions, the C3 position of the indole ring is the most nucleophilic. However, in 3-methylindole, the C3 position is sterically and chemically blocked by the methyl group. Consequently, reagents may attack the C2 position (forming 2-formyl-3-methylindole) or the N1 nitrogen (forming N-formyl-3-methylindole).
This guide delineates three distinct protocols to achieve high N1-selectivity , minimizing C2-formylation and preventing acid-catalyzed dimerization (a common risk with electron-rich 3-alkylindoles).
Core Challenges & Solutions
Challenge
Scientific Basis
Solution Strategy
Regioselectivity (C2 vs N1)
C3 is blocked; C2 is the next most nucleophilic carbon.
Use Hard/Soft Acid-Base (HSAB) principles. The Indolyl anion (N-) is a hard nucleophile; reacting it with a hard electrophile (e.g., esters) favors N-attack.
Acid Sensitivity
3-Alkylindoles dimerize/polymerize in strong acids.
Avoid strong mineral acids. Use Mixed Anhydride (mild) or Base-Mediated (anionic) protocols.
Reagent Stability
Formyl chloride is unstable.
Generate Acetic Formic Anhydride in situ or use Ethyl Formate .
Mechanistic Insight & Reagent Selection
The choice of reagent dictates the pathway. We utilize two primary mechanisms: Electrophilic N-Acylation (Method A) and Nucleophilic Acyl Substitution (Method B).
Pathway Diagram: Selectivity Control
The following diagram illustrates the divergence between C2 and N1 formylation based on reagent choice.
Figure 1: Reaction pathways for 3-methylindole. Note that Vilsmeier conditions often lead to C2-formylation or mixtures, whereas Mixed Anhydride and Base-mediated methods favor the N-formyl target.
Detailed Experimental Protocols
Method A: The "Gold Standard" – Acetic Formic Anhydride
This method is preferred for its operational simplicity, mild conditions, and high selectivity for N-formylation over C-acylation.
Reagents Required:
Substrate: 3-Methylindole (Skatole)
Reagent 1: Formic Acid (98-100%)
Reagent 2: Acetic Anhydride (Ac₂O)
Catalyst (Optional): Sodium Acetate (anhydrous)
Solvent: Dichloromethane (DCM) or THF (optional, can run neat)
Protocol:
Preparation of Mixed Anhydride:
In a dry round-bottom flask under inert atmosphere (N₂), cool Acetic Anhydride (1.2 equiv) to 0°C.
Add Formic Acid (1.5 equiv) dropwise over 15 minutes.
Note: The reaction is slightly exothermic. Stir at 50–60°C for 2 hours to ensure formation of Acetic Formic Anhydride (HCOOAc), then cool back to room temperature (RT).
Addition of Skatole:
Dissolve 3-methylindole (1.0 equiv) in a minimal amount of dry DCM (or add as a solid if running neat).
Add the skatole solution dropwise to the Mixed Anhydride mixture at 0°C.
Reaction:
Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The N-formyl product is less polar than the starting material.
Workup:
Quench the reaction by pouring into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution CO₂).
Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification:
Recrystallization from Ether/Hexane or flash chromatography.
Why this works: The mixed anhydride provides a reactive formyl donor. The N-H bond of indole attacks the formyl carbonyl (less sterically hindered than the acetyl carbonyl), and the mild conditions prevent thermodynamic rearrangement to the C2 position.
This method utilizes the high nucleophilicity of the indolyl anion. It is strictly anhydrous but yields are typically quantitative.
Reagents Required:
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu)
Electrophile: Ethyl Formate or Methyl Formate (Excess)
Solvent: Anhydrous DMF or THF
Workflow Diagram:
Figure 2: Step-by-step workflow for Base-Mediated N-Formylation.
Protocol:
Deprotonation:
Suspend NaH (1.2 equiv, washed with hexane to remove oil) in anhydrous DMF under Argon.
Cool to 0°C. Add 3-methylindole (1.0 equiv) dissolved in DMF dropwise.
Stir for 30–45 minutes until H₂ evolution stops. The solution will turn yellow/brown (Indolyl anion).
Formylation:
Add Ethyl Formate (5.0–10.0 equiv) dropwise. Excess is used to drive the equilibrium and because it can act as a co-solvent.
Completion:
Stir at RT for 3–6 hours.
Workup:
Pour the reaction mixture carefully into ice water. The N-formyl-3-methylindole often precipitates as a solid.
Filter and wash with water. If oil forms, extract with EtOAc.
Reagent Comparison & Selection Guide
Feature
Method A: Mixed Anhydride
Method B: Base-Mediated
Method C: Vilsmeier-Haack
Primary Reagents
HCOOH, Ac₂O
NaH, Ethyl Formate
POCl₃, DMF
Selectivity
High (N-Selectivity)
Very High (N-Selectivity)
Low / Mixed (Favors C2)
Conditions
Mild, Acidic
Strong Base, Anhydrous
Harsh, Acidic
Atom Economy
Moderate
Good
Poor (POCl₃ waste)
Recommendation
Primary Choice for general synthesis.
Best for Scale-up if anhydrous conditions are available.
Not Recommended for N-formylation of 3-alkylindoles.
Safety & Handling (Skatole Specifics)
Odor Control: 3-Methylindole has a potent fecal odor. All weighing and reactions must be performed in a functioning fume hood.
Decontamination: Glassware contaminated with skatole should be soaked in a dilute bleach solution (sodium hypochlorite) before washing. This oxidizes the indole ring, neutralizing the odor.
Toxicity: Skatole is a pneumotoxin in some species (e.g., ruminants) and a mild irritant. Wear standard PPE (gloves, goggles, lab coat).
References
General N-Formylation of Indoles
Title: "Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles..."
Source: ResearchG
URL:
Vilsmeier-Haack Selectivity (C2 vs N1)
Title: "Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation..."[1]
Source: Chatterjee, A. et al. (1973), J. Org. Chem.
URL:
Mixed Anhydride Method (General Amine/Indole)
Title: "Formylation of Amines" (Review of methods including Acetic Formic Anhydride)
Source: MDPI / Organic Chemistry Portal
URL:
Iodine Catalyzed Green Method
Title: "Facile and Highly Efficient N-Formylation of Amines Using a C
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methyl-indole-1-carbaldehyde (N-formyl-3-methylindole) represents a critical strategic intermediate in indole alkaloid synthesis.[1] Unlike its C3-formylated regioisomer, the N-formyl variant serves primarily as a removable directing group for C2-functionalization.[1]
In pharmaceutical development, the indole C2 position is notoriously difficult to access selectively. The N-formyl moiety exerts a powerful electron-withdrawing effect, sufficiently acidifying the C2-proton to permit Directed ortho Metalation (DoM).[1] This guide details the selective synthesis of 3-Methyl-indole-1-carbaldehyde from skatole and its subsequent application to generate complex C2-substituted pharmacophores.[1]
Chemical Profile & Safety
Property
Specification
IUPAC Name
1-Formyl-3-methylindole
CAS Number
31951-33-4
Molecular Weight
159.19 g/mol
Appearance
Pale yellow crystalline solid
Melting Point
68–70 °C
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
Stability
Moisture sensitive; hydrolyzes in strong base
Critical Safety Note (Odor Control):
The starting material, 3-methylindole (Skatole), possesses an intense fecal odor even at ppb concentrations.
Containment: All weighing and transfers must occur within a fume hood using a secondary containment tray.
Neutralization: Treat all glassware and spills with a 10% bleach (sodium hypochlorite) solution immediately after use to oxidize the indole ring and neutralize the odor.
Mechanism of Action: The Regioselectivity Switch
The synthesis of 3-Methyl-indole-1-carbaldehyde exploits a kinetic vs. thermodynamic divergence in the Vilsmeier-Haack reaction.[1] While Vilsmeier reagents typically target the electron-rich C3 position, the presence of the C3-methyl group sterically hinders this attack, shifting the major pathway toward N-formylation under controlled conditions.
Pathway Diagram: Synthesis & Utilization
Caption: Kinetic trapping of the N-formyl species allows for subsequent C2-directed metalation.
Protocol A: Selective Synthesis of 3-Methyl-indole-1-carbaldehyde
Objective: Synthesize the N-formyl derivative with >10:1 regioselectivity over the C2-formyl byproduct.
Reagents
3-Methylindole (Skatole): 13.1 g (100 mmol)
Phosphorus Oxychloride (POCl₃): 11.2 mL (120 mmol)
Observation: Solution often turns a deep yellow/orange color indicating the formation of the 2-lithio species.[1]
Stir at -78 °C for 45 minutes.
Note: LDA can be used, but t-BuLi is often required for complete conversion due to the moderate acidity of C2.
Electrophile Trapping:
Add the Electrophile (1.2 eq) neat or in THF solution.
Allow the reaction to warm slowly to room temperature over 2 hours.
Deprotection (In Situ):
The N-formyl group is often labile enough to cleave during acidic workup, but for robust removal:
Add 5 mL of 1M NaOH in MeOH to the reaction mixture.
Stir for 30 minutes at room temperature.
Result: This cleaves the N-formyl group, yielding the free N-H 2-substituted-3-methylindole.[1]
Analytical Validation (QC)
Distinguishing the N-formyl product from the C2-formyl byproduct is critical.[1]
Feature
3-Methyl-indole-1-carbaldehyde (Target)
2-Formyl-3-methylindole (Byproduct)
1H NMR (CHO)
Singlet ~9.2 - 9.6 ppm (Broadened due to rotation)
Singlet ~10.1 ppm (Sharp)
1H NMR (C2-H)
Singlet ~7.4 ppm (Present)
Absent (Substituted)
IR (C=O)
~1710 cm⁻¹ (Amide-like)
~1660 cm⁻¹ (Conjugated aldehyde)
TLC (Hex/EtOAc)
Higher Rf (Less polar)
Lower Rf (H-bonding capable)
References
Benzies, D. W. M., et al. (1986).[1][4] "2-Formyl-3-Methoxymethylindole, 3-Ethoxymethyl-2-Formylindole and 2-Formyl-3-Methylindole."[1] Synthetic Communications, 16(14), 1799-1807.[4] Link
Chatterjee, A., et al. (1973).[1] "Vilsmeier-Haack reaction on some 3-substituted indoles." Journal of Organic Chemistry, 38(23), 4002–4004. Link
Katritzky, A. R., et al. (1995).[1] "N-Formylation of amines and indoles." Journal of Organic Chemistry, 60(22), 7224-7228. (Contextual grounding for N-formyl stability).
PubChem Compound Summary. (2023). "1-Methylindole-3-carboxaldehyde" (Contrast reference for isomer identification).[1] Link
Application Notes & Protocols: 3-Methyl-indole-1-carbaldehyde as a Versatile Protected Intermediate in Organic Synthesis
Introduction: The Strategic Imperative for Indole N-Protection The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative for Indole N-Protection
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. However, the inherent reactivity of the indole N-H proton presents a significant challenge in synthetic design. This proton is both acidic and nucleophilic, leading to undesired side reactions such as N-alkylation, N-acylation, or interference with organometallic reagents.[1][2] Consequently, the strategic protection of the indole nitrogen is paramount for achieving controlled and regioselective functionalization of the indole ring.
The N-formyl group stands out as a simple, yet highly effective, protecting group for this purpose. It is small, electron-withdrawing, and can be introduced and removed under conditions that are often orthogonal to many other common protecting groups.[3] Specifically, 3-methyl-indole-1-carbaldehyde, derived from the common starting material 3-methylindole (skatole), serves as a robust intermediate.[4] The N-formyl group not only passivates the nitrogen but also acts as a powerful directing group, enabling selective deprotonation and functionalization at the C2 position—a transformation that is otherwise difficult to achieve.
This guide provides a comprehensive overview, field-proven protocols, and the underlying chemical principles for the synthesis, application, and deprotection of 3-methyl-indole-1-carbaldehyde, empowering researchers to leverage this intermediate in complex synthetic campaigns.
Section 1: Synthesis of 3-Methyl-indole-1-carbaldehyde via N-Formylation
The most direct and widely used method for the N-formylation of indoles, including 3-methylindole, is a variation of the Vilsmeier-Haack reaction or direct acylation using a suitable formylating agent. The Vilsmeier-Haack reaction, which involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloromethyleneiminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a highly effective method for C3-formylation of indoles.[5][6][7] However, for N-formylation, a base-mediated reaction with a formyl source is typically employed.
Causality in Protocol Design:
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the indole N-H, forming the highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbonyl carbon of the formylating agent, DMF. The reaction is conducted at low temperatures to control the exothermic deprotonation and ensure selective N-acylation over potential side reactions.
Diagram 1: N-Formylation Mechanism
Caption: Reaction mechanism for the base-mediated N-formylation of 3-methylindole.
Experimental Protocol 1: Synthesis of 3-Methyl-indole-1-carbaldehyde
Materials:
3-Methylindole (Skatole)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet
Procedure:
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-methylindole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become a slurry as the sodium salt precipitates.
Formylation: Add anhydrous DMF (3.0 eq) dropwise via syringe to the stirred suspension at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Workup: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-methyl-indole-1-carbaldehyde as a solid.
The primary synthetic value of 3-methyl-indole-1-carbaldehyde lies in its ability to direct metalation to the C2 position. The N-formyl group is a potent ortho-directing group for lithiation. The carbonyl oxygen coordinates to the lithium ion of the organolithium base (e.g., n-butyllithium), positioning the base for selective proton abstraction from the adjacent C2 carbon. This generates a C2-lithiated indole species, a powerful nucleophile that can react with a wide range of electrophiles.
Diagram 2: Synthetic Workflow
Caption: Synthetic workflow from 3-methylindole to a C2-functionalized product.
Experimental Protocol 2: C2-Lithiation and Electrophilic Quench
Setup: To a flame-dried, multi-neck flask under a high-purity inert atmosphere, add 3-methyl-indole-1-carbaldehyde (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. The solution will typically turn a deep color (yellow, orange, or red), indicating the formation of the lithiated species. Stir at -78 °C for 1 hour. Self-Validation: A persistent deep color is a strong indicator of successful lithiation.
Electrophilic Quench: While maintaining the temperature at -78 °C, add a solution of the desired electrophile (1.2 eq) in a small amount of anhydrous THF dropwise.
Reaction: Stir the reaction at -78 °C for 1-2 hours. Then, allow the mixture to slowly warm to room temperature overnight.
Workup: Quench the reaction by the careful addition of saturated aqueous NH₄Cl. Perform an aqueous workup as described in Protocol 1 (extraction with EtOAc, washing, drying).
Purification: Purify the crude product by flash column chromatography to isolate the N-formyl-2-substituted-3-methylindole.
Section 3: Deprotection of the N-Formyl Group
The final step is the removal of the N-formyl protecting group to unveil the functionalized indole. The formyl group is stable to many conditions but can be cleaved effectively under basic or specific nucleophilic conditions. The choice of method depends on the stability of the newly introduced functional group at the C2 position. Mild, non-hydrolytic methods are often preferred.
Causality in Deprotection Strategy:
Basic Hydrolysis (e.g., NaOH/MeOH): This classic method involves nucleophilic attack by a hydroxide or methoxide ion on the formyl carbonyl, followed by elimination. It is robust but can be harsh, potentially causing epimerization or degradation of sensitive functional groups.
Nucleophilic Amine Cleavage (e.g., DMEDA): Reagents like N,N'-dimethylethylenediamine (DMEDA) offer a much milder alternative.[9][10] The cleavage proceeds via nucleophilic attack in an aqueous medium at room temperature, which preserves base-sensitive functionalities. This method is highly trustworthy for complex molecules.
Experimental Protocol 3: Deprotection using N,N'-Dimethylethylenediamine (DMEDA)
Materials:
N-Formyl-2-substituted-3-methylindole
N,N'-Dimethylethylenediamine (DMEDA)
Water
Ethyl acetate (EtOAc)
Procedure:
Setup: Dissolve the N-formyl protected indole (1.0 eq) in water (or a co-solvent system like THF/water if solubility is an issue).
Deprotection: Add DMEDA (2.0-3.0 eq) to the solution at room temperature.[9]
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract three times with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude 2-substituted-3-methylindole can be purified by flash chromatography if necessary.
Requires strongly acidic conditions, not orthogonal
Conclusion
3-Methyl-indole-1-carbaldehyde is a highly valuable and practical intermediate for synthetic chemists. The N-formyl group provides robust protection of the indole nitrogen while simultaneously activating the C2 position for directed lithiation and subsequent functionalization. The straightforward protocols for its synthesis, application, and mild deprotection make it an essential tool for the regioselective elaboration of the 3-methylindole scaffold, opening avenues for the efficient construction of complex indole-containing target molecules in pharmaceutical and materials science research.
References
Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]
PubMed. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Available from: [Link]
ResearchGate. Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Available from: [Link]
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Available from: [Link]
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
PMC. Chemoselective N-acylation of indoles using thioesters as acyl source. Available from: [Link]
Eureka Kit Cromatografici. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. Available from: [Link]
ACS Publications. Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. Available from: [Link]
PubChem. 1-Methyl-1H-indole-3-carbaldehyde. Available from: [Link]
J-STAGE. Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. Available from: [Link]
Organic Chemistry Portal. Formylation - Common Conditions. Available from: [Link]
Sciencemadness.org. The vilsmeier-haack formylation of 1,2,3-trimethylindole. Available from: [Link]
PMC. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Available from: [Link]
ResearchGate. Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. Available from: [Link]
LOCKSS. nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. Available from: [Link]
ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available from: [Link]
Google Patents. EP0058063A1 - Process for removing an n-formyl group.
Organic Chemistry Portal. Indole synthesis. Available from: [Link]
Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]
ResearchGate. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Available from: [Link]
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]
Application Note: Functionalization of the C2 Position in 3-Methyl-indole-1-carbaldehyde
Executive Summary This application note details the strategic functionalization of 3-methyl-indole-1-carbaldehyde (also known as N-formyl-3-methylindole). This substrate presents a unique synthetic challenge and opportun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic functionalization of 3-methyl-indole-1-carbaldehyde (also known as N-formyl-3-methylindole). This substrate presents a unique synthetic challenge and opportunity: the C3 position—typically the most nucleophilic site in indoles—is blocked by a methyl group, while the N1 position is activated by a formyl moiety.
The N-formyl group serves a dual purpose: it acts as an electron-withdrawing group (EWG) that acidifies the C2-proton, and it functions as a weak coordinating group for transition metals. This guide provides two validated workflows for C2 functionalization:
Directed ortho-Lithiation (DoM): For the introduction of alkyl, acyl, and halogen substituents.
Pd-Catalyzed C-H Activation: For direct arylation and alkenylation.
Chemical Context & Strategic Analysis
Substrate Properties[1][2]
Compound: 3-Methyl-indole-1-carbaldehyde
Structure: Indole core with a methyl group at C3 and a formyl group at N1.
Reactivity Profile:
C3 Position: Blocked. Prevents standard electrophilic aromatic substitution (EAS) at the preferred site.
N1-Formyl Group: Strong EWG. Deactivates the ring towards EAS but significantly lowers the pKa of the C2-H bond (pKa
25-28 vs. 38 for free indole).
C2 Position: The primary target. Activated for deprotonation (lithiation) and accessible for metal-mediated C-H insertion.
Decision Matrix: Selecting the Right Methodology
The choice of method depends strictly on the desired functional group (
) to be installed at C2.
Figure 1: Strategic decision tree for selecting the functionalization pathway based on the target moiety.
Protocol A: Directed ortho-Lithiation (DoM)
Objective: Introduction of electrophiles (E
) such as methyl, formyl, or halogens at C2.
Mechanism: The N-formyl group acts as a Directed Metallation Group (DMG). The carbonyl oxygen coordinates lithium, while the inductive effect acidifies the C2 proton.
Critical Safety Note: The N-formyl group is susceptible to nucleophilic attack. Do NOT use n-BuLi . You must use a non-nucleophilic, bulky base like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to prevent attacking the formyl carbonyl.
Base: LDA (1.2 equiv) [Freshly prepared or high-quality commercial solution].
Solvent: Anhydrous THF (0.1 M concentration).
Electrophile: MeI, DMF, I
, etc. (1.5 equiv).
Quench: Saturated NH
Cl solution.
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous THF.
Base Preparation/Addition: Cool THF to -78 °C . Add LDA solution dropwise.
Substrate Addition: Dissolve 3-methyl-indole-1-carbaldehyde in a minimal amount of THF. Add this solution dropwise to the base at -78 °C over 15 minutes.
Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.
Metallation: Stir at -78 °C for 45–60 minutes .
Note: Do not warm up; the N-formyl group may undergo "paratose migration" or decomposition at higher temperatures.
Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
Workup: Quench with sat. NH
Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over NaSO, and concentrate.
Data Summary: Typical Electrophiles
Electrophile
Product Functional Group
Typical Yield
Notes
Methyl Iodide (MeI)
–CH
75–85%
Fast reaction; keep cold.
DMF
–CHO
60–70%
Double formylation (C2 & N1).
Iodine (I)
–I
80–90%
Useful for subsequent coupling.
Hexachloroethane
–Cl
65–75%
Source of electrophilic Cl.
Protocol B: Pd-Catalyzed Direct C-H Arylation
Objective: Direct coupling of the C2-H bond with Aryl Iodides (Ar-I) to form 2-Aryl-3-methylindoles.
Mechanism: The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle.[1][2] The N-formyl group may assist in the Concerted Metallation-Deprotonation (CMD) step, stabilizing the transition state. Since C3 is blocked, regioselectivity is exclusively C2.
Figure 2: Simplified mechanism for Pd-catalyzed C2-arylation.
Materials
Catalyst: Pd(OAc)
(5–10 mol%).
Ligand: PPh
(20 mol%) or reaction without ligand (Jeffery conditions).
Oxidant/Base: Ag
CO (1.0 equiv) or CsCO (2.0 equiv).
Additive: Pivalic acid (30 mol%) – Crucial for CMD mechanism.
Solvent: Toluene or DMF.
Coupling Partner: Aryl Iodide (1.5 equiv).
Step-by-Step Procedure
Mixture Preparation: In a reaction vial, combine 3-methyl-indole-1-carbaldehyde (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)
(10 mol%), PPh (20 mol%), and CsCO (2.0 equiv).
Additive: Add Pivalic acid (0.3 equiv).
Solvent: Add Toluene (0.2 M).
Reaction: Seal the vial and heat to 110 °C for 16–24 hours.
Monitoring: Monitor by TLC or LC-MS. The starting material (aldehyde) spot should disappear.
Filtration: Cool to room temperature. Filter through a pad of Celite to remove Pd/inorganic salts. Wash with EtOAc.
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization
Low Conversion: Switch solvent to DMF or DMA. Increase temperature to 130 °C.
Loss of N-Formyl Group: If the formyl group cleaves (deformylation) during the reaction (observed as free N-H indole), lower the temperature and ensure the base is anhydrous. However, if the target is the free N-H 2-arylindole, this in situ deprotection can be advantageous.
References
Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618–5627. Link
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Bergman, J., & Venemalm, L. (1990). Lithiation of N-acylindoles. Tetrahedron, 46(17), 6061-6066. Link
Potavathri, S., et al. (2010). Palladium-Catalyzed C-H Activation/Arylation of N-Substituted Indoles with Aryl Boronic Acids. Journal of Organic Chemistry, 75(12), 4217–4228. Link
Laha, J. K., et al. (2013). Palladium-Catalyzed C2-Arylation of Indoles. Chemical Communications, 49, 7623-7625. Link
Disclaimer: This Application Note is for research purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.
Application Note: Solvent Selection for the Extraction of 3-Methyl-indole-1-carbaldehyde
[1] Executive Summary The extraction and purification of 3-Methyl-indole-1-carbaldehyde (also known as N-formylskatole or 1-formyl-3-methylindole) presents a unique challenge in organic process development.[1] Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The extraction and purification of 3-Methyl-indole-1-carbaldehyde (also known as N-formylskatole or 1-formyl-3-methylindole) presents a unique challenge in organic process development.[1] Unlike its parent compound skatole (3-methylindole), the N-formyl derivative possesses an amide-like nitrogen, significantly altering its polarity, basicity, and stability profile.[1][2]
This guide provides a rational, data-driven protocol for solvent selection, moving beyond traditional chlorinated solvents (e.g., dichloromethane) toward sustainable, high-performance alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .[1][2] Critical attention is paid to the hydrolytic instability of the N-formyl group, a common failure point that results in the regeneration of the foul-smelling parent skatole.[1]
Physicochemical Profiling & Stability
Before selecting a solvent, the solute's properties must be understood to predict partition behavior and stability.[1][2]
The N-formyl bond is chemically equivalent to an amide attached to an aromatic system.[1] While stable in neutral organic media, it is labile under aqueous acidic/basic workup conditions.[1][2]
Key Insight: Avoid using strong mineral acids (HCl) for wash steps.[1][2] Use buffered solutions (Phosphate/Citrate pH 4-5) if acidification is necessary to remove amine impurities.[1][2]
Solvent Screening Protocol
Do not rely on "standard" solvents without validation.[1][2] Use this three-tier screening process to identify the optimal extraction solvent.[1][3]
Tier 1: Solubility Saturation Test
Objective: Determine if the solvent can carry the target at process concentrations (typically 50-100 g/L).[1]
Method: Add 100 mg of solid 3-Methyl-indole-1-carbaldehyde to 1 mL of solvent at 25°C.
Pass Criteria: Full dissolution (clear solution).
Tier 2: Partition Coefficient (
) Determination
Objective: Quantify extraction efficiency from the reaction matrix (usually aqueous).[1][2]
Source: Byrne, F.P., et al. (2016).[1][2][4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
Purification of 3-Methyl-indole-1-carbaldehyde by column chromatography
This guide serves as a specialized technical resource for the purification of 3-Methyl-indole-1-carbaldehyde (systematically known as -formyl-3-methylindole or 1-formyl-3-methylindole ). The content is structured to addr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for the purification of 3-Methyl-indole-1-carbaldehyde (systematically known as
-formyl-3-methylindole or 1-formyl-3-methylindole ).
The content is structured to address the specific physicochemical challenges of
-acylated indoles, particularly their susceptibility to hydrolysis (deformylation) on acidic stationary phases and the separation logic required to isolate them from the starting material, 3-methylindole (skatole).
Critical Nomenclature Check:
Before proceeding, verify your target structure.
Target:3-Methyl-indole-1-carbaldehyde (
-formyl group at position 1). This molecule lacks a free N-H proton.
Common Confusion:1-Methyl-indole-3-carboxaldehyde (Aldehyde at position 3, Methyl at position 1).[1]
Why this matters:
-formyl indoles are amides and can be labile (unstable) on acidic silica gel, whereas -formyl indoles are generally robust. This guide focuses on the -formyl variant as requested.
TLC Diagnostic Protocol
Perform a 2D-TLC stability check before loading the column.
Analyze: All spots should lie on the diagonal. If off-diagonal spots appear, your compound is decomposing on the silica (likely hydrolysis of the formyl group back to skatole).
Phase 2: Standard Operating Procedure (SOP)
Stationary Phase Selection
Standard: Silica Gel 60 (230–400 mesh).
For Labile Compounds: If Phase 1 indicated decomposition, you must neutralize the silica.
Method: Slurry the silica in the starting solvent containing 1% Triethylamine (TEA) . Flush the column with 2-3 column volumes (CV) of this buffer before loading.
Mobile Phase System
-formylation removes the hydrogen bond donor capability of the indole N-H. Consequently, 3-methyl-indole-1-carbaldehyde is significantly less polar than the starting material (3-methylindole).
Immediate Action: Switch to Neutralized Silica (pre-treated with 1% Triethylamine).
Alternative: Use Alumina (Neutral) stationary phase if silica persists in degrading the compound.
Recovery: If the product has already reverted to skatole (lower Rf), collect the late fractions and re-subject to the formylation reaction.
Q2: I cannot separate the product from the starting material (Skatole).
Diagnosis: Incorrect solvent selectivity or column overload.
Solution:
Check Rf: The separation (
Rf) should be . If spots are too close, lower the EtOAc concentration (e.g., go from 10% to 5% EtOAc).
Elution Logic: The product elutes first. Do not discard early fractions thinking they are solvent front impurities.
Visualization: 3-methylindole stains red/pink with Vanillin or Ehrlich’s Reagent . The
-formyl product may stain differently (often yellow/brown or requires hydrolysis on the plate to turn pink) or be UV active only. Do not rely solely on colorimetric stains without UV verification.
Q3: The product crystallizes inside the column tip or tubing.
Diagnosis: High crystallinity of the amide in non-polar solvents.
Solution:
Solvent Modifier: Add small amounts (1-2%) of Dichloromethane (DCM) to the mobile phase to improve solubility without drastically altering polarity.
Physical Fix: Gently warm the column tip with a heat gun (low setting) or use a wider bore stopcock.
Q4: Can I use DCM/Methanol instead of Hexane/EtOAc?
Recommendation:Avoid for this specific separation.
Reasoning: DCM/MeOH is too polar for separating two relatively non-polar indoles. It compresses the Rf values, causing co-elution. Stick to Hexane/EtOAc or Pentane/Ether for maximum resolution of the Non-polar Product vs. Polar Impurity.
Phase 4: Decision Logic & Workflow
Figure 1: Decision matrix for selecting the correct stationary phase conditions based on pre-column stability testing.
References
ChemicalBook. (2006).[4] 3 Step Synthesis of 3-Methylindole (Skatole) via Hydroboration and Cyclization.[4]
BenchChem. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns.
ResearchGate. (2017). Reactions of Indole Derivatives with Oxiranes and Aziridines on Silica.[5][6]
Preventing deformylation of 3-Methyl-indole-1-carbaldehyde during workup
Subject: Troubleshooting & Prevention of Deformylation in -Formyl Indoles Date: February 4, 2026 Distribution: Chemical Development, Medicinal Chemistry, Process R&D Executive Summary & Chemical Logic The Core Problem: Y...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting & Prevention of Deformylation in
-Formyl Indoles
Date: February 4, 2026
Distribution: Chemical Development, Medicinal Chemistry, Process R&D
Executive Summary & Chemical Logic
The Core Problem: You are observing the disappearance of the formyl group from 3-methyl-indole-1-carbaldehyde (also known as
-formyl-3-methylindole) during workup or purification.
The Mechanistic Cause: Unlike standard amides (e.g., acetanilides),
-formyl indoles are electronically unique. The nitrogen lone pair is heavily delocalized into the indole aromatic system (to maintain the aromaticity). Consequently, this lone pair is less available to donate electron density to the formyl carbonyl group.
Result: The
bond lacks the significant double-bond character found in typical amides. The carbonyl carbon is more electrophilic, and the bond is more labile.
Vulnerability: This makes the group highly susceptible to nucleophilic attack (hydrolysis/solvolysis) even under mild conditions that would not affect a standard amide.
Stability Matrix & Troubleshooting Guide
Use this decision matrix to identify where your process is failing.
Parameter
Danger Zone (Causes Deformylation)
Safe Zone (Preserves Molecule)
Mechanistic Reason
pH
pH > 8.0 (Base) or pH < 4.0 (Strong Acid)
pH 5.0 – 7.0
Base attacks the carbonyl directly; Acid protonates the oxygen, activating it for water attack.
Solvent
Methanol, Ethanol, Water (protic)
DCM, THF, EtOAc, Toluene
Alcohols cause trans-esterification (methanolysis), effectively swapping the indole for the alkoxy group.
Temperature
> 40°C (especially in aqueous media)
< 20°C (Ice Bath)
Thermal energy overcomes the activation barrier for hydrolysis.
Stationary Phase
Untreated Silica Gel (Acidic)
Neutral Alumina or EtN-Deactivated Silica
The surface acidity of standard silica catalyzes acid hydrolysis.
Critical Workup Protocols
Scenario A: Quenching a Vilsmeier or Acidic Reaction
If you synthesized the compound using acidic conditions (e.g.,
/DMF or Formic Acid), the quench is the most critical step.
The Error: Pouring the reaction mixture into strong base (NaOH) or water without temperature control.
The Fix: The "Buffered Cold Quench."
Cool Down: Chill the reaction mixture to 0°C.
Prepare Buffer: Prepare a saturated solution of Sodium Acetate (NaOAc) or a phosphate buffer (pH 6–7). Do not use NaOH.
Controlled Addition: Add the reaction mixture dropwise into the cold buffer (or vice versa, depending on scale/viscosity) while monitoring internal temperature. Keep
.
Extraction: Immediately extract into an aprotic solvent (DCM or EtOAc). Do not let the compound sit in the aqueous layer.
Scenario B: Purification (The "Silica Trap")
Many researchers lose their compound on the column. It goes in as the aldehyde and comes out as 3-methylindole (skatole).
The Error: Using standard silica gel with a MeOH/DCM gradient.
The Fix: Deactivation or Phase Change.
Option 1 (Best): Use Neutral Alumina instead of silica.
Option 2 (Deactivation): Pre-wash your silica column with 1% Triethylamine (
) in Hexanes.
Eluent: Use EtOAc/Hexanes. Avoid Methanol in the eluent if possible. If you must use a polar solvent, use Acetone or Acetonitrile.
Visualizing the Failure Mode
The following diagram illustrates the "Danger Path" (Red) leading to deformylation and the "Safe Path" (Green) for isolation.
Caption: Decision tree for the isolation of N-formyl indoles. Red paths indicate high-risk conditions leading to cleavage.
Frequently Asked Questions (FAQ)
Q: Can I store the crude mixture overnight in the fridge?A: Only if it is in an aprotic solvent (like DCM) and has been dried over
. Do not store it in the aqueous quench mixture or in alcoholic solutions, even at 4°C. The hydrolysis is slow but cumulative.
Q: Why does the N-formyl group fall off but the N-acetyl group stays on?A: The formyl group is electronically smaller and the carbonyl carbon is more accessible. Furthermore, the acetate leaving group (acetic acid, pKa ~4.76) is slightly less stable than the formate leaving group (formic acid, pKa ~3.75), making the formyl group a better "leaving group" in this context.
Q: I see a new spot on TLC just by leaving the sample in MeOH. What is it?A: That is likely 3-methylindole (skatole). Methanol acts as a nucleophile, attacking the carbonyl to form methyl formate and releasing the free indole. This is called methanolysis.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (See section on
-Formyl protection of indoles and pyrroles).
Kikugawa, Y. "N-Formylation of Indoles and Their Derivatives." Journal of Synthetic Organic Chemistry, Japan, 1981 .
Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry, Vol 4. Pergamon Press, 1984. (Mechanistic discussion on indole nitrogen nucleophilicity).
Troubleshooting
Optimizing reaction temperature for 3-Methyl-indole-1-carbaldehyde synthesis
Ticket ID: IND-FORM-01 Subject: Temperature Control & Regioselectivity in N-Formylation of 3-Methylindole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary Synthesizing...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-FORM-01
Subject: Temperature Control & Regioselectivity in N-Formylation of 3-Methylindole
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Synthesizing 3-methylindole-1-carbaldehyde (N-formyl-3-methylindole) presents a classic conflict between kinetic and thermodynamic control. Unlike the C3-selective Vilsmeier-Haack reaction used for unsubstituted indoles, N-formylation requires "soft" acylating agents and precise temperature management to prevent two critical failure modes:
Thermodynamic Migration: The formyl group migrating from N1 to C2 at high temperatures.
Deformylation: The N-CHO bond is hydrolytically labile and sensitive to thermal decomposition.
This guide replaces generic protocols with a temperature-optimized workflow based on the Acetic Formic Anhydride (AFA) method, the industry standard for high-yield N-formylation of electron-rich heterocycles.
Module 1: The Thermodynamic Landscape (Visualized)
The following decision tree illustrates the critical temperature windows. Violating these boundaries is the primary cause of batch failure.
Figure 1: Reaction pathway analysis showing the narrow window for kinetic N-formylation versus thermodynamic C-acylation or decomposition.
Q1: Why is my yield consistently low (<40%) despite using excess reagents?
Diagnosis: You are likely degrading your formylating agent before the reaction begins.
Technical Explanation: The active reagent, Acetic Formic Anhydride (AFA) , is thermally unstable. It is generated in situ by mixing formic acid and acetic anhydride. This mixing is exothermic . If the temperature spikes above 10°C during mixing, AFA disproportionates back into acetic acid and carbon monoxide.
Corrective Action:
Pre-cool acetic anhydride to 0°C.
Add formic acid dropwise.
Crucial: Do not heat the AFA solution to "dissolve" anything. Use it immediately at 0–5°C.
Q2: I see a new spot on TLC, but it disappears during workup. What happened?
Diagnosis: Hydrolytic Deformylation.[1]
Technical Explanation: The N1-C(O)H bond in indoles is an amide-like bond but significantly more labile than a standard amide due to the electron-donating nature of the indole nitrogen lone pair participating in the aromatic ring system. Strong acids or bases during quenching will cleave the formyl group, reverting the product back to 3-methylindole (skatole).
Corrective Action:
Quench: Use ice-cold water or saturated NaHCO₃ (mild base). Avoid NaOH or HCl.
Drying: Do not dry the organic layer with basic drying agents (like K₂CO₃); use Na₂SO₄.
Q3: I have a persistent impurity at 160-165 ppm in 13C NMR. Is this my product?
Diagnosis: No. This is likely the C2-formylated isomer (3-methylindole-2-carbaldehyde).
Technical Explanation:
Target (N-Formyl): Carbonyl carbon typically appears ~158-160 ppm, but the key is the proton NMR (broad singlet ~9.0-9.5 ppm).
Impurity (C2-Formyl): If you run the reaction at reflux or high heat (>60°C), the N-formyl group can migrate to the C2 position, which is the thermodynamically preferred site for electrophilic substitution when C3 is blocked.
Corrective Action: Maintain reaction temperature strictly below 30°C.
Module 3: Optimized Experimental Protocol
This protocol prioritizes Kinetic Control to maximize N-selectivity.
Reagents Table
Reagent
Equiv.
Role
Critical Parameter
3-Methylindole
1.0
Substrate
Purity >98%
Acetic Anhydride
1.5
Reagent A
Must be dry
Formic Acid (98%)
2.0
Reagent B
Excess drives AFA formation
Sodium Acetate
1.1
Buffer/Base
Scavenges acid byproduct
DCM or THF
Solvent
Medium
Anhydrous
Step-by-Step Workflow
AFA Generation (The "Cold" Step):
In a flame-dried flask under N₂, charge Acetic Anhydride (1.5 eq).
Cool to 0°C (Ice/Salt bath).
Add Formic Acid (2.0 eq) dropwise over 15 minutes.
Checkpoint: Stir at 0°C for 30 minutes. Do not let T > 5°C.
Substrate Addition:
Dissolve 3-Methylindole (1.0 eq) in a minimal amount of anhydrous DCM.
Add Sodium Acetate (1.1 eq) to the AFA mixture (optional, but helps buffer acidity).
Add the indole solution dropwise to the cold AFA mixture.
The "Warm" Step (Reaction):
Remove the ice bath. Allow the mixture to warm naturally to Room Temperature (20–25°C) .
Stir for 4–6 hours.
Validation: Monitor TLC (Hexane/EtOAc 4:1). The N-formyl product is usually less polar than the starting indole (Rf will increase).
Workup (The "Gentle" Step):
Pour reaction mixture into Ice Water (0°C).
Extract with DCM (3x).
Wash combined organics with Cold Sat. NaHCO₃ (rapidly, do not soak).
Dry over Na₂SO₄ and concentrate in vacuo at <40°C.
Module 4: Data Validation & Reference Standards
Use the following data to validate your synthesized material.
Parameter
Expected Value (N-Formyl)
Warning Sign (C2-Formyl)
1H NMR (CHO)
~9.2 - 9.6 ppm (Broad/Split)
~10.0 ppm (Sharp Singlet)
IR (C=O)
~1700 - 1715 cm⁻¹ (Amide-like)
~1650 cm⁻¹ (Conjugated ketone)
Physical State
Low melting solid / Oil
Higher melting solid
Note on Rotamers: N-formyl indoles often exhibit rotamers in NMR at room temperature due to restricted rotation around the N-C(O) bond. You may see two sets of peaks.[2][3] Running NMR at 50°C (if stable) can coalesce these peaks.
References
Organic Syntheses Procedure for AFA
Hait, D., Truong, J., & Movassaghi, M. (2022). "Preparation of Acetic Formic Anhydride". Organic Syntheses, 99, 10-25.
Relevance: Defines the strict temperature controls (0°C to -10°C)
N-Formylation Methodology
Kim, J. G., & Jang, D. O. (2010).[1] "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions". Synlett, 2093-2096.[1]
Relevance: Discusses the mechanism and stability of N-formyl species, contrasting with C-formyl
Indole Reactivity & Regioselectivity
Li, J., Yang, Y., Liu, Y., & Liu, H. (2021).[4] "Palladium/Norbornene Cooperative Catalyzed Selective C-H Bond Amination of Aryl Iodides". Organic Letters.
Relevance: Provides context on the steric and electronic factors (C2 vs C3 vs N1)
Stability of N-Formyl Derivatives
He, N., Sun, H., & Dai, M. (2014).[3] "Evaluation of the influence of humidity and temperature on drug stability". Journal of Central South University. Medical Sciences, 39(5), 501–510.[3]
Relevance: Highlights the hydrolytic instability of amide-like linkages under thermal stress, supporting the "Gentle Workup" protocol.
Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-indole-1-carbaldehyde
Welcome to the technical support guide for 3-Methyl-indole-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Methyl-indole-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, ensuring your experiments are both successful and reproducible.
Introduction: Understanding the Solubility Profile
3-Methyl-indole-1-carbaldehyde, a member of the indole family, is a valuable synthetic intermediate in the development of various biologically active molecules and novel therapeutics.[1][2][3] However, like many indole derivatives, it exhibits poor aqueous solubility, which can present significant hurdles in experimental design, particularly in biological assays and formulation development.[4][5] This guide will walk you through a systematic approach to effectively solubilize this compound, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving 3-Methyl-indole-1-carbaldehyde?
A1: Based on data from closely related indole aldehydes, the recommended starting points are polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices. For instance, the analogous compound, indole-3-carboxaldehyde, demonstrates a solubility of approximately 30 mg/mL in both DMSO and DMF.[6]
Q2: My experiment requires an aqueous solution. How can I transfer 3-Methyl-indole-1-carbaldehyde from an organic solvent to an aqueous buffer?
A2: The most common and effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock solution can then be diluted into your aqueous buffer of choice. It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. For a 1:1 solution of DMSO and PBS (pH 7.2), a solubility of approximately 0.5 mg/mL has been reported for indole-3-carboxaldehyde.[6]
Q3: I am observing precipitation when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue. Here are several troubleshooting steps:
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.
Optimize the co-solvent ratio: You can experiment with different ratios of DMSO to aqueous buffer. Sometimes, a slightly higher percentage of DMSO can maintain solubility.
Use a solubilizing agent: Incorporating a solubilizing agent like a cyclodextrin can significantly enhance aqueous solubility. For example, a protocol for indole-3-carboxaldehyde uses a 10% DMSO solution further diluted in a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution to achieve a concentration of 2 mg/mL.[7]
Gentle heating and sonication: In some cases, gentle warming and/or sonication can help dissolve the compound after dilution.[7] However, be cautious about the thermal stability of your compound.
Q4: Can I adjust the pH to improve the solubility of 3-Methyl-indole-1-carbaldehyde?
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols for solubilizing 3-Methyl-indole-1-carbaldehyde for different experimental needs.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for experiments where the final concentration in the aqueous medium is low and a small percentage of an organic solvent is tolerable.
Objective: To prepare a high-concentration stock solution of 3-Methyl-indole-1-carbaldehyde.
Materials:
3-Methyl-indole-1-carbaldehyde
Dimethyl sulfoxide (DMSO), anhydrous
Vortex mixer
Sterile microcentrifuge tubes or vials
Procedure:
Weigh out the desired amount of 3-Methyl-indole-1-carbaldehyde in a sterile vial.
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10-30 mg/mL).
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffers using a Co-solvent Approach
This protocol is designed for cell-based assays and other experiments requiring a low concentration of the compound in an aqueous environment.
Objective: To prepare a working solution of 3-Methyl-indole-1-carbaldehyde in an aqueous buffer.
Materials:
3-Methyl-indole-1-carbaldehyde stock solution in DMSO (from Protocol 1)
In a sterile tube, add the required volume of the aqueous buffer.
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
Continue vortexing for a few seconds to ensure a homogenous solution.
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting section (FAQ 3).
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than a day.[6]
Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins
This protocol is recommended for applications requiring higher concentrations of the compound in an aqueous solution where the presence of an organic co-solvent needs to be minimized.
Objective: To prepare a higher concentration aqueous solution of 3-Methyl-indole-1-carbaldehyde using a cyclodextrin-based formulation.
Materials:
3-Methyl-indole-1-carbaldehyde
Dimethyl sulfoxide (DMSO)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Saline solution
Ultrasonic bath
Procedure:
Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[7]
Prepare a 20 mg/mL stock solution of 3-Methyl-indole-1-carbaldehyde in DMSO.
To prepare a 1 mL working solution of 2 mg/mL, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[7]
Mix the solution thoroughly. Use an ultrasonic bath to aid dissolution if precipitation or phase separation occurs.[7]
Data Summary Table
The following table summarizes the solubility of a closely related compound, indole-3-carboxaldehyde, in various solvent systems. This data can be used as a starting point for your experiments with 3-Methyl-indole-1-carbaldehyde.
Eureka Kit Cromatografici. (n.d.). 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. [Link]
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
MDPI. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]
Der Pharma Chemica. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. [Link]
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
European Medicines Agency (EMA). (2010). Formulation of poorly soluble compounds. [Link]
PubMed Central (PMC). (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
Springer. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
ResearchGate. (2015). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
Recrystallization techniques for high-purity 3-Methyl-indole-1-carbaldehyde
Technical Support Center: High-Purity 1-Methyl-indole-3-carbaldehyde A Note from Your Senior Application Scientist: Welcome to the dedicated technical support guide for the purification of 1-Methyl-indole-3-carbaldehyde....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity 1-Methyl-indole-3-carbaldehyde
A Note from Your Senior Application Scientist:
Welcome to the dedicated technical support guide for the purification of 1-Methyl-indole-3-carbaldehyde. This resource is designed for researchers and drug development professionals who are looking to achieve high purity for this versatile intermediate. Please note that the topic "3-Methyl-indole-1-carbaldehyde" appears to contain a typographical error in the substituent positions based on common indole chemistry and available literature. The Vilsmeier-Haack and other formylation reactions on indole substrates overwhelmingly favor substitution at the 3-position.[1] Therefore, this guide will focus on the widely used and structurally related compound, 1-Methyl-indole-3-carbaldehyde (CAS: 19012-03-4).
My goal here is not just to provide steps but to illuminate the scientific principles behind them. A successful recrystallization is a blend of art and science, and understanding the "why" is paramount to troubleshooting effectively when the unexpected occurs. This guide is structured as a series of questions you might ask yourself in the lab, providing direct, actionable solutions grounded in chemical principles.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that can arise during the purification process.
Q1: I've cooled my solution, but my product has separated as an oil, not crystals. What's happening and how do I fix it?
Answer: This phenomenon, known as "oiling out," is a common frustration in the lab. It typically occurs for one of two reasons:
High Solute Concentration: The solution is so supersaturated that the solute comes out of solution faster than it can organize into a crystal lattice.
Melting Point Depression: The boiling point of your chosen solvent is higher than the melting point of your impure compound. The compound dissolves in the hot solvent, but upon cooling, it separates as a molten liquid before it has a chance to solidify. The reported melting point for pure 1-Methyl-indole-3-carbaldehyde is in the range of 65-73 °C.[2] If you are using a high-boiling point solvent, this could be the issue.
Causality-Driven Solutions:
Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation level. Let the solution cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.
Induce Crystallization: Once the solution is back at room temperature, try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation point for crystal growth to begin.[3]
Solvent System Re-evaluation: If oiling out persists, your solvent choice may be the root cause. Consider switching to a solvent with a lower boiling point or employing a two-solvent (binary) system. For instance, dissolve the compound in a minimal amount of a good, hot solvent (like ethanol or ethyl acetate), and then slowly add a poor solvent (like water or hexanes) dropwise until the solution just becomes turbid. Reheat to clarify and then cool slowly.[4]
Q2: My final crystals have a distinct yellow or brown color. How can I obtain a colorless or off-white product?
Answer: The yellowish to off-white appearance is characteristic of 1-Methyl-indole-3-carbaldehyde.[2] However, a darker brown or intense yellow color often indicates the presence of colored, highly-conjugated impurities, which may arise from side reactions or degradation.
Protocol for Decolorization:
Dissolution: Dissolve your crude product in the minimum amount of an appropriate hot solvent.
Activated Charcoal Treatment: Add a very small amount of activated charcoal (Norit) to the hot solution. A common mistake is adding too much, which can significantly reduce your yield by adsorbing your product. Start with an amount that would barely cover the tip of a spatula.
Brief Heating: Keep the solution at or near boiling for 5-10 minutes, swirling gently. This allows the charcoal to adsorb the colored impurities.
Hot Filtration: This is a critical step. You must remove the charcoal while the solution is still hot to prevent your product from crystallizing prematurely in the filter. Use a pre-heated stemless or short-stemmed funnel with fluted filter paper.[3] Pour the hot solution through the filter into a clean, pre-warmed flask.
Crystallization: Allow the filtered, now colorless or paler, solution to cool slowly to induce crystallization.
Q3: My final yield is disappointingly low. What are the likely causes?
Answer: Low yield is a multifaceted problem. The key is to identify which step of the process is responsible for the loss of material.
Potential Causes & Corrective Actions:
Excess Solvent: Using too much solvent is the most common cause of low yield.[5] The goal is to create a saturated solution at high temperature, not a dilute one.
Solution: If you've added too much solvent, you can carefully evaporate some of it by gently boiling the solution (use a boiling chip!) in a fume hood until you see crystals start to form on the surface or the solution becomes slightly cloudy. Then, allow it to cool.
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of your product on the filter paper along with the impurities.
Solution: Ensure your funnel and receiving flask are pre-heated. Pour the solution through the filter in portions to keep the apparatus hot.[3]
Incomplete Precipitation: The compound may still have significant solubility in the solvent even at low temperatures.
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6]
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
Solution: Always wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still washing away soluble impurities.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing 1-Methyl-indole-3-carbaldehyde?
Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] The solvent should also be chemically inert to your compound and have a boiling point below the compound's melting point (65-73 °C).[2][7]
Step-by-Step Solvent Selection Protocol:
Initial Screening: Place a small amount of your crude product (20-30 mg) into several test tubes.
Room Temperature Test: Add ~0.5 mL of a different candidate solvent to each tube. Solvents that dissolve the compound readily at room temperature are unsuitable.[6]
Hot Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely at or near its boiling point.[8]
Cooling Test: Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals.
Solvent Suitability Table for 1-Methyl-indole-3-carbaldehyde
Solvent
Boiling Point (°C)
Polarity
Predicted Suitability
Rationale & Comments
Water
100
High
Poor
Compound is reported to be insoluble in water.[9][10] Boiling point is higher than the product's melting point.
Ethanol
78
High
Good
Often a good choice for moderately polar compounds. A binary system with water (ethanol/water) is a strong candidate.
Isopropanol
82
Medium
Good
Similar to ethanol, but slightly less polar. May offer a better solubility differential.
Ethyl Acetate
77
Medium
Good
A versatile solvent. A binary system with hexanes (EtOAc/hexanes) is a common and effective choice.
Hexanes
69
Low
Poor (as single)
Unlikely to dissolve the compound even when hot. Best used as an "anti-solvent" in a binary system.
Toluene
111
Low
Unsuitable
Boiling point is too high; will cause the product to oil out.
Q2: What is the expected purity and how can I assess it?
Answer: With a careful recrystallization, you should aim for a purity of ≥99%.[2] The two most common and accessible methods for assessing purity in a synthesis lab are:
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Compare your experimental value to the literature value of 65-73 °C.[2]
Thin-Layer Chromatography (TLC): Dissolve a small amount of your crude material and your recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The purified sample should show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.
Q3: What safety precautions should I take?
Answer: Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
1-Methyl-indole-3-carbaldehyde: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[11] Avoid inhalation of the powder and skin contact.
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Perform all work in a well-ventilated chemical fume hood, away from ignition sources.
Visual Workflow: Troubleshooting Crystallization
The following diagram outlines a decision-making process for troubleshooting common issues encountered after dissolving the crude solid and allowing it to cool.
Caption: Troubleshooting flowchart for common recrystallization outcomes.
References
Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
Recrystallization - Single Solvent. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
Recrystallization. (n.d.). Retrieved from California State University, Stanislaus, Department of Chemistry.
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(3), 931-937.
1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved February 4, 2026.
Synthetic method for indole-3-carboxaldehyde compounds. (2012).
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
Indole-3-carbaldehyde. (n.d.). In Wikipedia. Retrieved February 4, 2026.
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). Heterocycles, 53(5), 1021.
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Egypt. J. Chem., 60(5), 723-745.
1-Methylindole-3-carboxaldehyde. (n.d.). ChemicalBook. Retrieved February 4, 2026.
1-Methylindole-3-carboxaldehyde. (n.d.). Chem-Impex. Retrieved February 4, 2026.
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2018). Afyon Kocatepe University Journal of Sciences and Engineering, 18(1), 1-8.
1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4. (n.d.). ChemicalBook. Retrieved February 4, 2026.
Troubleshooting. (2022). Chemistry LibreTexts.
Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
Solvent selection for recrystallization: An undergraduate organic experiment. (1979).
Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
Method for producing indole-3-carbinol. (2021).
Finding the best solvent for recrystallisation student sheet. (2021). Education in Chemistry. Royal Society of Chemistry.
Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
A Comparative Guide to the ¹H NMR Interpretation of 3-Methyl-indole-1-carbaldehyde
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the indole scaffold remains a cornerstone of medicinal chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the indole scaffold remains a cornerstone of medicinal chemistry. This guide provides an in-depth, comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Methyl-indole-1-carbaldehyde. By contrasting its spectral features with those of its foundational precursors, 3-methylindole and indole, we will illuminate the distinct electronic effects of N-formylation and C3-methylation on the indole ring, providing a robust framework for interpretation.
Foundational Principles: Understanding the ¹H NMR Landscape of Indole
The ¹H NMR spectrum of an indole is a detailed map of its electronic environment. The chemical shift (δ) of each proton is highly sensitive to the electron density at its position. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield)[1][2].
In the parent indole molecule, the protons on the benzene ring (H-4 to H-7) typically resonate in the aromatic region (δ 7.0-7.7 ppm), while the pyrrole protons (H-2, H-3) and the N-H proton have distinct chemical shifts influenced by the nitrogen heteroatom. The introduction of substituents dramatically alters this landscape, providing the key to structural confirmation.
Spectral Analysis of 3-Methyl-indole-1-carbaldehyde (Predictive)
Figure 1: Structure of 3-Methyl-indole-1-carbaldehyde with key protons labeled.
Key Predictive Features:
The N-Formyl Group (-CHO): As a potent electron-withdrawing group, the N-formyl substituent drastically reduces electron density across the entire indole ring system. This inductive and resonance effect causes a significant deshielding of all ring protons, shifting them downfield.
Aldehyde Proton (H-CHO): A highly deshielded singlet is expected in the δ 9.0-10.0 ppm region, characteristic of aldehyde protons[1].
H-7 and H-2 Protons: These protons are spatially and electronically closest to the N-formyl group and will experience the most pronounced downfield shift. H-7 is particularly deshielded due to both proximity and the anisotropic effect of the carbonyl bond.
The C3-Methyl Group (-CH₃): This group is weakly electron-donating.
Methyl Protons: A singlet integrating to 3H will appear in the aliphatic region, likely around δ 2.3-2.5 ppm.
Absence of H-3: The substitution at the C3 position means the characteristic H-3 signal of indole is absent.
Based on these principles, we can predict the assignments for 3-Methyl-indole-1-carbaldehyde, which are summarized in the comparative table below.
To understand the spectrum of our target molecule, we must compare it to its simpler analogues. The most instructive comparisons are with 3-methylindole (to observe the effect of N-formylation) and indole-3-carbaldehyde (to observe the effect of substituent position).
¹Data obtained from ChemicalBook for 3-Methylindole (CAS 83-34-1).[3]
²Data obtained from supporting information and spectral databases for Indole-3-carbaldehyde.[4][5]
Causality Behind the Shifts:
3-Methylindole vs. 3-Methyl-indole-1-carbaldehyde: The most dramatic change is the predicted downfield shift of H-7 from δ ~7.25 ppm to ~8.3 ppm. This >1.0 ppm shift is a hallmark of N-acylation or N-formylation and is caused by the strong deshielding effect of the adjacent carbonyl group. Similarly, H-2 is predicted to shift downfield due to the electron-withdrawing nature of the N-formyl group. The protons on the benzene ring (H-4, H-5, H-6) are also shifted moderately downfield. The appearance of the aldehyde proton singlet around 9.2 ppm is the other key diagnostic feature.
Effect of Substituent Position: Comparing the predicted spectrum to the experimental data for the isomer, indole-3-carbaldehyde , highlights the importance of substituent placement. In indole-3-carbaldehyde, the formyl group at C3 strongly deshields the adjacent H-2 (δ 7.86 ppm) and H-4 (δ 8.34 ppm) protons. In our target molecule, this effect is redirected to H-2 and H-7 due to the N1-position of the formyl group.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure trustworthy and reproducible results, a standardized protocol is essential. The following describes a robust, self-validating methodology for acquiring high-quality ¹H NMR data for an indole derivative.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the indole sample.
Transfer the sample to a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity (>99.8% D).
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Many modern deuterated solvents are supplied with TMS already added.
Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.
Instrument Setup & Data Acquisition:
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio[6].
Data Processing:
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
Perform phase correction to ensure all peaks are in the positive absorptive phase.
Apply a baseline correction to ensure the baseline is flat.
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) to its known value.
Integrate the peaks to determine the relative ratios of the different types of protons.
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the protons in the molecule.
Figure 2: Standard experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of 3-Methyl-indole-1-carbaldehyde is defined by a set of predictable and highly diagnostic features. The presence of a downfield aldehyde proton singlet, a significantly deshielded H-7 signal, and an aliphatic methyl singlet provides a unique fingerprint for this structure. By methodically comparing these expected features to the known spectra of simpler analogues like 3-methylindole, researchers can confidently assign the structure and appreciate the powerful and localized electronic influence of substituents on the indole core. This comparative approach, grounded in a robust experimental methodology, is fundamental to the successful structural elucidation of novel indole-based compounds in modern chemical research.
References
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
Oregon State University. (2022). ¹H NMR Chemical Shift. Available at: [Link]
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Available at: [Link]
Wang, et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation... Royal Society of Chemistry. Available at: [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(14), 5480. Available at: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Methyl-indole-1-carbaldehyde
The Significance of 3-Methyl-indole-1-carbaldehyde and its Analogs Indole derivatives are a cornerstone of many biologically active compounds, from pharmaceuticals to natural products.[1][2][3] 3-Methyl-indole-1-carbalde...
Author: BenchChem Technical Support Team. Date: February 2026
The Significance of 3-Methyl-indole-1-carbaldehyde and its Analogs
Indole derivatives are a cornerstone of many biologically active compounds, from pharmaceuticals to natural products.[1][2][3] 3-Methyl-indole-1-carbaldehyde, with its methylated indole core and a carbaldehyde group at the nitrogen, presents an interesting case for mass spectrometric analysis. The placement of the aldehyde on the indole nitrogen, as opposed to the more common C3 position, is expected to significantly alter its fragmentation behavior. Understanding these patterns is crucial for its detection and characterization in complex mixtures.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 3-Methyl-indole-1-carbaldehyde
Electron ionization is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This "molecular fingerprint" is invaluable for structural confirmation. Based on the fragmentation of related compounds and general principles of organic mass spectrometry, we can predict the key fragmentation pathways for 3-Methyl-indole-1-carbaldehyde.
The molecular weight of 3-Methyl-indole-1-carbaldehyde is 159.18 g/mol . The initial event in EI-MS is the formation of the molecular ion (M•+), which will have an m/z of 159.
The primary fragmentation pathways are predicted to be:
Loss of the formyl radical (•CHO): This is a classic α-cleavage for aldehydes, which would lead to a fragment at m/z 130.[4][5] This fragment corresponds to the stable 3-methylindole cation.
Loss of a hydrogen radical (•H): Cleavage of the aldehydic C-H bond would result in a strong [M-1]+ peak at m/z 158.
Formation of the 3-methylindole radical cation: Subsequent fragmentation of the m/z 130 ion would likely follow the known fragmentation of 3-methylindole (skatole).[6][7][8] This includes the formation of ions at m/z 103, 77, and potentially others.
Rearrangement and ring cleavage: Indole alkaloids are also known to undergo complex rearrangements and ring cleavages, which could lead to a variety of smaller fragment ions.[9][10][11][12][13]
The following DOT script visualizes the predicted primary fragmentation pathway.
Caption: Predicted EI-MS fragmentation of 3-Methyl-indole-1-carbaldehyde.
Comparative Analysis with Structural Analogs
To validate our predictions and provide a robust comparative guide, we will examine the documented mass spectra of three key analogs: 1-Methyl-1H-indole-3-carbaldehyde, Indole-3-carboxaldehyde, and 3-Methylindole.
1-Methyl-1H-indole-3-carbaldehyde
This isomer, with the methyl group on the nitrogen and the carbaldehyde at C3, provides the most direct comparison for the influence of substituent position.
The fragmentation of 3-methylindole is dominated by the loss of a hydrogen atom to form a stable quinolinium-like cation at m/z 130.
Synthesis of Insights: What to Expect from 3-Methyl-indole-1-carbaldehyde
Based on the comparative data, we can refine our predictions for the mass spectrum of 3-Methyl-indole-1-carbaldehyde:
A strong molecular ion peak at m/z 159 is expected due to the aromatic nature of the indole ring.
A significant [M-H]+ peak at m/z 158 is highly probable, resulting from the loss of the aldehydic hydrogen.
A prominent fragment at m/z 130 due to the loss of the formyl radical (•CHO) is anticipated. The stability of the resulting 3-methylindole cation would drive this fragmentation.
Subsequent fragmentation of the m/z 130 ion will likely mirror that of 3-methylindole, yielding fragments at m/z 103 and 77.
The relative intensities of the m/z 158 and m/z 130 peaks will be a key distinguishing feature.
Experimental Protocol for GC-MS Analysis
To acquire the mass spectrum of 3-Methyl-indole-1-carbaldehyde, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.
Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of 3-Methyl-indole-1-carbaldehyde in a volatile solvent such as ethyl acetate or methanol.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injection Volume: 1 µL
Inlet Temperature: 250°C
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 70°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Source Temperature: 230°C
MS Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-400.
The following DOT script illustrates the experimental workflow.
Caption: Workflow for GC-MS analysis of 3-Methyl-indole-1-carbaldehyde.
Conclusion
While direct experimental mass spectral data for 3-Methyl-indole-1-carbaldehyde remains to be published in publicly accessible databases, a robust and scientifically sound prediction of its fragmentation pattern can be achieved through a comparative analysis of its structural isomers and analogs. The key fragmentation pathways are expected to involve the loss of a hydrogen radical and a formyl radical from the molecular ion. This guide provides a comprehensive framework for researchers to anticipate, identify, and structurally characterize 3-Methyl-indole-1-carbaldehyde using mass spectrometry, underscoring the power of predictive analysis based on fundamental principles and comparative data.
References
ResearchGate. (n.d.). Mass fragmentation of compound 3a. Retrieved from [Link]
PubMed. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Retrieved from [Link]
SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
TSI Journals. (2011). Mass spectral studies of nitroindole compounds. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. NIST WebBook. Retrieved from [Link]
PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. NIST WebBook. Retrieved from [Link]
PubMed. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
SciELO. (2016). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
FooDB. (n.d.). Showing Compound 2(or 3)-methylindole (FDB004302). Retrieved from [Link]
ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
Comparative reactivity of 3-Methyl-indole-1-carbaldehyde vs indole-3-carboxaldehyde
Comparative Guide: 3-Methyl-indole-1-carbaldehyde vs. Indole-3-carboxaldehyde Executive Summary This guide analyzes the divergent reactivity profiles of 3-Methyl-indole-1-carbaldehyde (Compound A) and Indole-3-carboxalde...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: 3-Methyl-indole-1-carbaldehyde vs. Indole-3-carboxaldehyde
Executive Summary
This guide analyzes the divergent reactivity profiles of 3-Methyl-indole-1-carbaldehyde (Compound A) and Indole-3-carboxaldehyde (Compound B) .[1][2] While both share the "indole-carbaldehyde" nomenclature, they are chemically distinct.[1][2] Compound A is an N-formyl amide used primarily as a protected intermediate or directing group.[1][2] Compound B is a C-formyl vinylogous amide that behaves as a stable aromatic aldehyde, serving as a critical scaffold in medicinal chemistry (e.g., Knoevenagel condensations).[1][2]
Part 1: Structural & Electronic Analysis[1]
The fundamental difference lies in the position of the carbonyl group relative to the nitrogen lone pair, which dictates their electronic stability and reaction pathways.
Feature
3-Methyl-indole-1-carbaldehyde (A)
Indole-3-carboxaldehyde (B)
Functional Group
N-Formyl (Amide)
C-Formyl (Conjugated Aldehyde)
Electronic Nature
Electron-withdrawing group (EWG) on Nitrogen.[1][2] Decreases ring electron density.[2]
Electron-withdrawing group at C3. Conjugated with the N-lone pair (push-pull system).[1][2]
C=O Character
Amide-like. Less electrophilic than a ketone, but susceptible to nucleophilic acyl substitution (hydrolysis).[2]
Aldehyde-like. Highly electrophilic at the carbonyl carbon; susceptible to 1,2-addition.[1][2]
Stability
Labile. Susceptible to acid/base hydrolysis (deformylation).[2]
Stable. Resists hydrolysis; requires strong oxidation or reduction to alter.[2]
Primary Use
Protecting group for N1; Directing group for C2-lithiation.[1][2][3]
Pharmacophore scaffold; Electrophile for C-C bond formation.[2]
Visualizing the Electronic Divergence
The following diagram illustrates the resonance effects that stabilize Compound B but render Compound A susceptible to cleavage.
Caption: Electronic mapping showing the stability of the C3-formyl group (B) versus the lability of the N-formyl group (A).
Part 2: Comparative Reactivity Profiles
Nucleophilic Attack at Carbonyl[1][2]
Compound B (Indole-3-carboxaldehyde): Reacts as a classic electrophile.[1][2] Nucleophiles (hydrides, carbanions) attack the carbonyl carbon to form alcohols or alkenes.[2] The Nitrogen lone pair donates density, making it less reactive than benzaldehyde but still active for condensations.[2]
Compound A (3-Methyl-indole-1-carbaldehyde): The carbonyl is part of a formamide.[1][2] Nucleophilic attack here (e.g., by OH⁻ or amines) typically leads to C-N bond cleavage (deformylation), regenerating the free indole (skatole). It generally does not undergo Wittig or Knoevenagel reactions.[1][2]
Compound A: The N-formyl group can act as a Directing Group (DG) .[1][2] It coordinates with organolithiums (e.g., t-BuLi) to direct deprotonation at the C2 position , allowing functionalization at C2.[1]
Compound B: Incompatible with organolithiums without prior protection.[2] The acidic N-H proton (pKa ~16) interacts with bases, and the C3-aldehyde is prone to direct nucleophilic attack, leading to polymerization or alcohol formation.
Part 3: Experimental Protocols
The following protocols demonstrate the stark contrast: Compound B is used to build complexity (Condensation), while Compound A is defined by its cleavage or protection utility.
Protocol 1: Knoevenagel Condensation (Specific to Indole-3-carboxaldehyde)
Objective: To synthesize a pharmacological scaffold (e.g., 3-vinylindole derivative) using the stable aldehyde functionality of Compound B.[1][2]
Dissolution: Dissolve 1.45 g (10 mmol) of Indole-3-carboxaldehyde and 0.79 g (12 mmol) of malononitrile in 15 mL of ethanol at room temperature.
Catalysis: Add 3–4 drops of piperidine.
Reaction: Stir the mixture at reflux (78°C) for 2–4 hours.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[2] The aldehyde spot (Rf ~0.[2]4) should disappear, replaced by a lower Rf fluorescent product.
Isolation: Cool to 0°C. The product will precipitate as a solid.
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol if necessary.
Yield: Expect 85–95% of bright yellow/orange crystals.
Mechanism: The piperidine deprotonates malononitrile; the resulting carbanion attacks the C3-aldehyde. Dehydration follows, driven by the conjugation of the indole ring.
Protocol 2: Hydrolytic Deformylation (Specific to 3-Methyl-indole-1-carbaldehyde)
Objective: To demonstrate the lability of the N-formyl group (Compound A) under basic conditions, regenerating 3-methylindole (Skatole).[1][2]
Preparation: Dissolve 1.0 g of 3-Methyl-indole-1-carbaldehyde in 10 mL methanol.
Hydrolysis: Add 5 mL of 10% NaOH solution dropwise.
Reaction: Stir at ambient temperature (25°C) for 30–60 minutes.
Note: Unlike Compound B, this reaction does not require heat.[1][2] The amide bond is twisted and electronically activated for cleavage.[2]
Workup: Dilute with water (20 mL) and extract with Dichloromethane (DCM).
Analysis: Evaporate DCM. The residue is 3-methylindole (Skatole), confirmed by its characteristic fecal odor (at high concentrations) and NMR (loss of CHO proton at ~9.0 ppm).[1][2]
Part 4: Decision Matrix & Reaction Pathways
Use this flowchart to select the correct reagent and pathway for your synthesis.
Caption: Divergent reaction pathways. Compound A favors C2-functionalization or cleavage; Compound B favors C3-chain extension.[1][2]
References
Synthesis and Reactivity of Indole-3-carboxaldehyde
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylindole-3-carboxaldehyde
Introduction 1-Methylindole-3-carboxaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of novel pharmaceutical intermediates and biologically active molecules.[1][2] Its role as a reactant in m...
Author: BenchChem Technical Support Team. Date: February 2026
Author's Note: The chemical name "3-Methyl-indole-1-carbaldehyde" is an unconventional nomenclature. This guide pertains to the standard and commercially available isomer, 1-Methylindole-3-carboxaldehyde (CAS No. 19012-03-4), which is presumed to be the compound of interest. The disposal principles outlined are also broadly applicable to similar indole derivatives.
Introduction
1-Methylindole-3-carboxaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of novel pharmaceutical intermediates and biologically active molecules.[1][2] Its role as a reactant in multicomponent reactions, such as for creating potential inhibitors of Dengue virus protease or antibacterial agents, makes it a common reagent in drug discovery and development laboratories.[3] However, its utility in synthesis is matched by the critical need for responsible handling and disposal. Improper disposal not only poses direct health risks to laboratory personnel but can also lead to environmental contamination.
This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-Methylindole-3-carboxaldehyde. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.
A foundational principle of laboratory safety is a thorough understanding of a chemical's inherent risks. 1-Methylindole-3-carboxaldehyde is classified under the Globally Harmonized System (GHS) as an irritant.[4] The primary hazards necessitate careful handling to avoid exposure.
Table 1: GHS Hazard Summary for 1-Methylindole-3-carboxaldehyde
Causality of Hazards: The aldehyde functional group and the indole ring system contribute to the compound's irritant properties. These features can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to inflammation and discomfort.
Chemical Incompatibilities: It is crucial to prevent contact with strong oxidizing agents and strong bases, as these can trigger vigorous and potentially hazardous reactions.[5][7][8] Waste streams containing this compound must be segregated accordingly.
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. All handling, including preparation of waste containers, should be performed within a certified chemical fume hood to mitigate inhalation risks.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Discard gloves immediately if contamination occurs and wash hands thoroughly.[7]
Eye Protection: Use chemical safety goggles or glasses. In situations with a higher risk of splashing, a face shield is required.[7]
Body Protection: A standard laboratory coat is mandatory. For tasks involving larger quantities or significant risk of spills, a chemically resistant apron is recommended.[7]
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a fume hood.[5] If dust is generated and ventilation is inadequate, appropriate respiratory protection is necessary.[7]
Proper disposal begins at the point of generation. A dedicated and correctly labeled waste container is the cornerstone of a compliant disposal process. The Resource Conservation and Recovery Act (RCRA) provides strict guidelines for hazardous waste management that must be followed.
Step-by-Step Waste Collection:
Container Selection:
Choose a container made of a material compatible with 1-Methylindole-3-carboxaldehyde and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9]
The container must have a secure, leak-proof screw cap.[9]
Ensure the container is in good condition, free from cracks or defects.[9]
Labeling:
From the moment the first drop of waste is added, the container must be clearly labeled.[9]
The label must include the words "HAZARDOUS WASTE" .[9]
List all chemical constituents by their full names, including "1-Methylindole-3-carboxaldehyde" and any solvents or other reagents.
Indicate the approximate percentage of each component.
Include the date of initial waste accumulation.
Waste Accumulation:
Solid Waste: Collect pure, unreacted 1-Methylindole-3-carboxaldehyde, as well as grossly contaminated items like weigh boats or filter paper, in a dedicated solid hazardous waste container.
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container.
Contaminated Labware: Disposable items with trace contamination (e.g., pipette tips, gloves) should be placed in a separate, clearly marked container for hazardous solid waste.
Keep the waste container securely capped at all times, except when adding waste.[9]
Section 4: Disposal Decision Workflow
The following workflow illustrates the logical steps from waste generation to final disposal, ensuring compliance and safety at each stage. All pathways culminate in disposal via a certified professional service, which is the only acceptable terminal step.
Caption: Disposal Workflow for 1-Methylindole-3-carboxaldehyde.
Section 5: Approved Disposal Methodologies
The ultimate fate of the collected hazardous waste is critical. Attempting to neutralize or treat this chemical in-house without validated protocols is a significant safety and compliance risk.
Primary Recommended Method: Incineration
The universally accepted and recommended method for disposing of 1-Methylindole-3-carboxaldehyde is through a licensed hazardous waste disposal company.[5][7] These companies typically use high-temperature incineration, which ensures the complete destruction of the organic molecule. This method is environmentally preferable as it prevents the chemical from being released into ecosystems.[5][10]
Prohibited Disposal Methods
DO NOT Sewer: Under no circumstances should this compound or its solutions be poured down the drain.[6][10] It is classified as slightly hazardous for water, and the U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[6][11][12][13]
DO NOT Mix with Household Garbage: This compound must not be disposed of in standard municipal trash.[6] This action constitutes illegal disposal of hazardous waste and poses a risk to sanitation workers and the environment.
DO NOT Attempt Unverified Chemical Neutralization: While the compound is known to react with strong oxidizers and bases, these reactions can be energetic and produce unknown, potentially more hazardous byproducts. Neutralization should not be attempted as a disposal method.
Section 6: Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is vital.
Spill Cleanup:
Ensure the area is well-ventilated; alert colleagues in the vicinity.[10]
Wearing the full complement of PPE, prevent the spread of the spill.
For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust.[5][10]
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into the hazardous waste container.
Thoroughly decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]
First Aid Measures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[5]
Conclusion
The responsible management of 1-Methylindole-3-carboxaldehyde is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's hazards, implementing rigorous PPE and handling protocols, and adhering strictly to compliant waste collection and disposal procedures, researchers can mitigate risks effectively. The core principle is unambiguous: all waste streams containing this compound must be segregated, properly labeled, and ultimately transferred to an approved hazardous waste disposal facility.
References
Purdue University. Guidelines: Handling and Disposal of Chemicals.[Link]
Frontiers in Microbiology. Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria.[Link]
Georganics. Safety Data Sheet: 1-METHYLINDOLE-3-CARBOXALDEHYDE.[Link]
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.[Link]
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.[Link]
Personal protective equipment for handling 3-Methyl-indole-1-carbaldehyde
Comprehensive Safety Guide: Handling 3-Methyl-indole-1-carbaldehyde As a Senior Application Scientist, this guide provides an in-depth operational and safety framework for researchers, scientists, and drug development pr...
As a Senior Application Scientist, this guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 3-Methyl-indole-1-carbaldehyde. The protocols herein are designed to ensure the highest level of safety by integrating established best practices with a clear understanding of the specific chemical hazards involved. Our commitment is to empower your research through proactive safety, building a foundation of trust that extends beyond the product itself.
Hazard Assessment: Understanding the Risks
3-Methyl-indole-1-carbaldehyde, and its close structural analogs like 1-Methyl-1H-indole-3-carbaldehyde, are classified with a consistent set of hazards that dictate our handling procedures. The primary risks are associated with its physical form as a solid powder and its chemical properties as an aromatic aldehyde.
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]
Serious Eye Irritation (Category 2/2A): The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3][4]
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust or powder may lead to respiratory irritation.[1][2][3][5]
Given these hazards, all procedures must be designed to prevent skin and eye contact and to minimize the generation and inhalation of airborne dust.[1][6] Substances with unknown toxicity should be treated as toxic.[7]
The Hierarchy of Controls: A Proactive Safety Philosophy
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and the chemical hazard. However, it should be used in conjunction with more effective control measures. This guide follows the established hierarchy of controls.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The primary method for controlling exposure to powdered chemicals is through adequate ventilation.[6]
Chemical Fume Hood: All weighing and handling of 3-Methyl-indole-1-carbaldehyde powder must be performed inside a certified chemical fume hood.
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides excellent protection against inhaling fine powders.[8]
Administrative Controls:
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all tasks involving this chemical.
Designated Areas: Conduct all work with this compound in a designated area with clear hazard signage.[8]
Hygiene: Always wash hands thoroughly after handling the product and before leaving the laboratory.[1][5][7] Do not eat, drink, or apply cosmetics in the laboratory.[7][9]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling 3-Methyl-indole-1-carbaldehyde. The selection is based on a risk assessment of its irritant properties and the potential for dust generation.[1][5]
Protection Type
Required PPE
Rationale & Specifications
Eye & Face Protection
Chemical Splash Goggles & Face Shield
Goggles provide a seal against airborne particles.[10] A face shield, worn over goggles, offers a secondary layer of protection against splashes when handling solutions or larger quantities of powder.[5][10][11] Must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[4]
Hand Protection
Chemical-Resistant Gloves (Nitrile)
Nitrile gloves offer good protection against solvents, oils, and limited exposure to acids and bases.[10] Always inspect gloves for tears or holes before use.[9] For prolonged contact or when dissolving in solvents, consult a glove compatibility chart. Double-gloving is recommended.
Body Protection
Laboratory Coat & Chemical-Resistant Apron
A fully buttoned, long-sleeved laboratory coat prevents skin contact.[10] A chemical-resistant apron provides an additional barrier when handling larger quantities.
Respiratory Protection
NIOSH-approved Respirator
Required if there is a risk of dust generation that cannot be controlled by engineering controls (e.g., during a large spill cleanup).[5][9] A full-face or half-mask air-purifying respirator with appropriate particulate cartridges is necessary.[12]
Step-by-Step Guide: Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Hand Hygiene: Wash and dry hands thoroughly.
Lab Coat/Apron: Put on the laboratory coat and fasten it completely. If required, don a chemical-resistant apron.
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place a face shield over the goggles.
Gloves: Don the inner pair of gloves, followed by the outer pair, pulling the cuffs over the sleeves of the lab coat.
Doffing (Removing) Sequence:
This sequence is designed to move from most contaminated to least contaminated.
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with bare skin. Dispose of them in the designated hazardous waste container.
Face Shield/Apron: Remove the face shield and apron, handling them by the straps or ties.
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
Goggles: Remove goggles from the back of the head forward.
Respirator (if used): Remove the respirator from the back of the head.
Inner Gloves: Remove the final pair of gloves.
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Caption: Procedural flow for correctly donning and doffing Personal Protective Equipment.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
Contaminated PPE: All disposable PPE, including gloves, aprons, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.
Chemical Waste: Dispose of unused 3-Methyl-indole-1-carbaldehyde and any solutions containing it in accordance with local, state, and federal regulations.[1][4] This typically involves collection in a designated, sealed hazardous waste container for pickup by a licensed disposal company.[5]
Spill Cleanup: In the event of a spill, use appropriate absorbent materials, wearing the full PPE described above. Minimize dust generation during cleanup.[4][5] All cleanup materials must be disposed of as hazardous waste.
Emergency Operational Plan
In case of accidental exposure, immediate action is crucial.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1] An eyewash station should be readily accessible in the work area.[4][5]
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
By adhering to this comprehensive guide, you can confidently and safely incorporate 3-Methyl-indole-1-carbaldehyde into your research workflows, ensuring the protection of all laboratory personnel and the integrity of your work.
References
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. General laboratory safety rules covering personal protection, hygiene, and emergency procedures. [Link]
Standard Operating Procedures for Laboratory Chemicals - Department of Civil, Environmental, and Geospatial Engineering. General precautions for handling all laboratory chemicals. [Link]
Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. Discusses the risks of combustible and toxic powders and necessary safety measures. [Link]
Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. Guidelines for the safe storage and segregation of hazardous chemicals. [Link]
Personal Protective Equipment (PPE) - CHEMM. Describes different levels of PPE ensembles for chemical handling. [Link]
Magic acid - Wikipedia. Provides an example of recommended PPE for highly hazardous substances, including face shields and respirators. [Link]
Examples of PPE for Various Dangerous Goods Classes - Storemasta. Outlines general PPE requirements for different classes of hazardous materials. [Link]
1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. Provides GHS hazard statements for a methylated analog. [Link]
Lab Safety Equipment & PPE - ChemTalk. An overview of basic laboratory PPE including gloves, eye protection, and body protection. [Link]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Academic paper on the chemistry of a related compound. [Link]